Diclofenac Epolamine
Description
Properties
IUPAC Name |
2-[2-(2,6-dichloroanilino)phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.C6H13NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;8-6-5-7-3-1-2-4-7/h1-7,17H,8H2,(H,18,19);8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCERVXIINVUMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152531 | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119623-66-4 | |
| Record name | Diclofenac epolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119623-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclofenac epolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119623664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclofenac epolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetic acid;2-pyrrolidin-1-ylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICLOFENAC EPOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5F8EKL9ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
diclofenac epolamine chemical properties and synthesis
An In-depth Technical Guide to Diclofenac Epolamine: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a non-steroidal anti-inflammatory drug (NSAID). The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and analytical workflows.
Chemical and Physical Properties
This compound (DHEP), also known as diclofenac hydroxyethylpyrrolidine, is a salt form of diclofenac.[1] This formulation enhances the drug's water solubility and properties for cutaneous absorption compared to other forms of diclofenac.[2] As an NSAID, it functions as an anti-inflammatory, analgesic, and antipyretic agent.[1][3]
The key chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-[(2,6-dichlorophenyl)amino]-benzeneacetic acid, compd. with 1-pyrrolidineethanol | [4] |
| Synonyms | DHEP, DIEP, diclofenac hydroxyethylpyrrolidine | [1][3] |
| CAS Number | 119623-66-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₂₄Cl₂N₂O₃ | [3][5] |
| Molecular Weight | 411.32 g/mol | [1][3] |
| Physical Form | Solid | [3][4] |
| Purity | ≥98% - 99.56% | [3][4] |
| Solubility | DMSO: ≥10 mg/mL (Soluble) Ethanol: ≥10 mg/mL (Soluble) Water: 82 mg/mL PBS (pH 7.2): 1-10 mg/mL (Sparingly soluble) | [1][4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 1-(2,6-dichlorophenyl)-2-indolinone. The following protocol is based on established patent literature.[6][7]
Experimental Protocol
Step A: Formation of Diclofenac Salt
-
React 1-(2,6-dichlorophenyl)-2-indolinone with a base, specifically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous solvent such as water.
-
To enhance the reaction, a reducing agent from the sulfite family, preferably sodium hydrosulfite, can be added.
-
This step yields the sodium or potassium salt of diclofenac.[6][7]
Step B: Dissolution
-
Dissolve the resulting sodium or potassium diclofenac salt in a solvent mixture.
-
This mixture consists of water and an organic solvent. Suitable organic solvents include ethyl acetate, methyl isobutyl ketone, toluene, isobutyl acetate, n-butyl acetate, n-propyl acetate, or isopropyl acetate.[6][7]
Step C: Acidification and Phase Separation
-
Add a strong acid to the solution to protonate the diclofenac salt, thereby forming diclofenac acid.
-
Following acidification, the aqueous phase is removed, leaving the diclofenac acid in the organic phase.[6][7]
Step D: Anhydrification
-
The remaining organic phase containing the diclofenac acid is subjected to an anhydrification process to remove any residual water.[6][7]
Step E: Final Salt Formation
-
Add 1-(2-hydroxyethyl)-pyrrolidine to the anhydrous organic solution containing diclofenac acid.
-
This reaction between the acid (diclofenac) and the base (1-(2-hydroxyethyl)-pyrrolidine) forms the final product, this compound salt.[6][7] An alternative method involves reacting diclofenac acid directly with N-(2-hydroxyethyl)pyrrolidine in ethyl acetate to obtain the anhydrate form.[6]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.[8][9] By blocking COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8][10] Beyond COX inhibition, research suggests diclofenac may also influence other pathways, including activating AMPK-dependent signaling, reducing the expression of cell cycle protein cyclin D1, and activating the nitric oxide-cGMP antinociceptive pathway.[10][11]
Caption: this compound's primary signaling pathway.
Analytical Workflow for Quality Control
The quantification of diclofenac in pharmaceutical dosage forms is crucial for quality control. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common analytical methods.[12][13] A typical workflow for analyzing diclofenac content in tablets is outlined below.
Sample Preparation and Analysis Protocol
-
Sample Collection: A set number of tablets (e.g., twenty) are weighed to determine their mean weight and then finely powdered.[13]
-
Extraction: A precise weight of the tablet powder, equivalent to a known amount of diclofenac sodium, is transferred to a volumetric flask.[13]
-
Dissolution: A suitable solvent, such as methanol, is added to the flask. The mixture is then sonicated for approximately 30 minutes to ensure complete dissolution of the active ingredient.[13]
-
Separation: The resulting solution is centrifuged (e.g., at 3000 rpm for 5 minutes) to separate the insoluble excipients from the supernatant containing the dissolved diclofenac.[13]
-
Analysis: The supernatant is collected and analyzed using a validated method like HPLC or GC to determine the precise concentration of diclofenac.[12][13]
Caption: General experimental workflow for diclofenac analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 119623-66-4 [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | C20H24Cl2N2O3 | CID 114753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2010069397A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Landscape of Diclofenac Epolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in pain and inflammation management for decades. The epolamine salt of diclofenac, in particular, has garnered significant attention for its enhanced physicochemical properties, leading to improved topical delivery and a favorable safety profile. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and therapeutic activity of diclofenac epolamine. It delves into its pharmacodynamic and pharmacokinetic profiles, supported by quantitative data and detailed experimental methodologies. Furthermore, this guide explores the intricate signaling pathways influenced by diclofenac and presents a comparative analysis with other common diclofenac salts, offering valuable insights for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is the salt formed between the acidic NSAID, diclofenac, and the organic base, N-(2-hydroxyethyl)pyrrolidine (epolamine). The chemical structure of diclofenac is 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid.[1] The addition of the epolamine moiety enhances the solubility of diclofenac in both aqueous and lipid environments.[2] This amphiphilic nature is a key factor in its improved skin permeation compared to other salt forms like sodium or potassium diclofenac.[2][3] The molecular formula of this compound is C20H24Cl2N2O3, and its molecular weight is 411.3 g/mol .[4]
Table 1: Physicochemical Properties of Diclofenac Salts
| Property | This compound | Diclofenac Sodium | Diclofenac Potassium | Diclofenac Acid |
| Molecular Formula | C20H24Cl2N2O3 | C14H10Cl2NNaO2 | C14H10Cl2KNO2 | C14H11Cl2NO2 |
| Molecular Weight ( g/mol ) | 411.3 | 318.13 | 334.24 | 296.15 |
| Solubility in Simulated Salivary Fluid (mg/mL) | 22.24[5] | 11.90[5] | 17.56[5] | 0.20[5] |
| n-Octanol/Water Partition Coefficient | 8 at pH 8.5[4] | 13 at pH 7.4[6] | - | - |
Mechanism of Action and Pharmacodynamics
The primary mechanism of action of diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[7][8][9] Prostaglandins are key mediators of inflammation, pain, and fever. Diclofenac inhibits both COX-1 and COX-2 isoforms.[10][11] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[12] The inhibitory activity of diclofenac against these isoforms is a critical aspect of its therapeutic effect and its side-effect profile.
Beyond COX inhibition, diclofenac has been shown to have other potential mechanisms of action that may contribute to its high potency.[7] These include the inhibition of the lipoxygenase pathway, which reduces the formation of pro-inflammatory leukotrienes, and the inhibition of phospholipase A2, the enzyme that releases arachidonic acid from cell membranes.[7][8][9][13][14] However, some studies suggest that the effect on the lipoxygenase pathway may be indirect, resulting from a reduction in the availability of the substrate, arachidonic acid.[8][9]
Figure 1: Diclofenac's primary and potential secondary mechanisms of action in the arachidonic acid cascade.
Table 2: In Vitro COX Inhibition by Diclofenac
| Study Reference | Enzyme Source | Assay Method | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1/COX-2 Ratio |
| Blanco et al. (2001)[10] | Human Articular Chondrocytes | Enzyme Immunoassay (PGE2) | 0.611 | 0.63 | 0.97 |
| Kato et al. (2001)[11][15] | Human Peripheral Monocytes | - | 0.076 | 0.026 | 2.9 |
| Chan et al. (1999)[16] | Human Whole Blood | - | - | 0.53 | 3 (Selectivity Ratio) |
Pharmacokinetics of Topical this compound
The topical administration of this compound, particularly via a patch formulation, is designed to deliver the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure and associated side effects.[17] The epolamine salt's enhanced solubility and potential surfactant-like properties facilitate its penetration through the stratum corneum.[2]
Table 3: Pharmacokinetic Parameters of Topical this compound Patch
| Parameter | Value | Unit | Study Population | Reference |
| Cmax (single dose) | 0.81 ± 0.11 | ng/mL | Healthy Volunteers | [18] |
| Tmax (single dose) | 10 - 20 | hours | Healthy Volunteers | [4] |
| Cmax (steady state) | 1.55 (after 4 days, twice daily) | ng/mL | Healthy Volunteers | [17] |
| Trough Plasma Concentration (after 8th dose) | 1.72 ± 0.32 | ng/mL | Healthy Volunteers | [18] |
| Plasma Half-life (after patch application) | 9 - 12 | hours | Healthy Volunteers | [19] |
| Systemic Bioavailability (vs. oral) | ~1 | % | Healthy Volunteers | [19] |
The pharmacokinetic profile of the this compound patch demonstrates low systemic absorption, with plasma concentrations significantly lower than those achieved with oral administration.[17][18] The extended Tmax and longer apparent plasma half-life compared to oral diclofenac suggest that the skin acts as a reservoir, providing sustained local drug delivery.[19]
Clinical Efficacy and Safety
Clinical studies have demonstrated the efficacy of the this compound topical patch in the treatment of acute pain due to minor soft tissue injuries, such as sprains and contusions.[1][20][21]
Table 4: Summary of Clinical Efficacy Data for this compound Patch in Acute Pain
| Study Outcome | This compound Patch | Placebo Patch | p-value | Reference |
| Pain Reduction at 3 hours | Superior to placebo | - | <0.05 | [19] |
| Number Needed to Treat (NNT) for Clinical Success | 4.7 (95% CI 3.7-6.5) | - | - | [21] |
The topical application of this compound is generally well-tolerated. The most common adverse events are application site reactions, such as mild skin irritation.[21] The low systemic exposure minimizes the risk of gastrointestinal and cardiovascular adverse events commonly associated with oral NSAIDs.[17][19]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of diclofenac on COX-1 and COX-2 enzymes.
Methodology (based on colorimetric and LC-MS-MS methods): [12][22][23][24]
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., Tris-HCl) containing a cofactor (e.g., hematin) and an activator (e.g., L-epinephrine) is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of diclofenac (or a vehicle control) at a specified temperature (e.g., 37°C) for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production:
-
Colorimetric Method: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) at a specific wavelength (e.g., 590 nm).
-
LC-MS-MS Method: The reaction is quenched, and the amount of a specific prostaglandin product (e.g., PGE2) is quantified using liquid chromatography-tandem mass spectrometry.
-
-
Data Analysis: The percentage of inhibition at each diclofenac concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: General workflow for an in vitro COX inhibition assay.
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of diclofenac from a topical formulation through the skin.
Methodology (based on Franz diffusion cell technique): [25][26][27][28][29][30][31][32][33]
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is prepared and mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Apparatus Setup: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a physiological temperature (e.g., 37°C). The receptor medium is continuously stirred.
-
Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Quantification: The concentration of diclofenac in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The cumulative amount of diclofenac permeated per unit area is plotted against time. The steady-state flux (Jss) and the lag time (tL) are calculated from the linear portion of the curve.
Figure 3: Workflow for an in vitro skin permeation study using Franz diffusion cells.
Conclusion
This compound represents a significant advancement in the topical delivery of a well-established NSAID. Its unique molecular structure confers advantageous physicochemical properties that translate into enhanced skin permeation and localized drug delivery. The primary mechanism of action via COX inhibition, potentially supplemented by effects on other inflammatory pathways, provides potent anti-inflammatory and analgesic effects. The pharmacokinetic profile of the topical patch formulation is characterized by low systemic exposure, which underpins its favorable safety profile. The presented quantitative data and experimental methodologies provide a solid framework for further research and development in the field of topical pain management. This in-depth technical guide serves as a valuable resource for scientists and clinicians seeking a comprehensive understanding of the molecular and clinical attributes of this compound.
References
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- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. A comparison of gastrointestinal permeability induced by diclofenac-phospholipid complex with diclofenac acid and its sodium salt [sites.ualberta.ca]
- 7. Diclofenac - Wikipedia [en.wikipedia.org]
- 8. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of diclofenac sodium on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific binding of non-steroidal anti-inflammatory drugs (NSAIDs) to phospholipase A2: structure of the complex formed between phospholipase A2 and diclofenac at 2.7 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pedworld.ch [pedworld.ch]
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- 17. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of Transdermal Etofenamate and Diclofenac in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (Flector) patch: evidence for topical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Topical NSAIDs for acute pain in adults. | Semantic Scholar [semanticscholar.org]
- 21. Systematic review of topical diclofenac for the treatment of acute and chronic musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Scholars@Duke publication: Comparison of skin permeability for three diclofenac topical formulations: an in vitro study. [scholars.duke.edu]
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- 28. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 33. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Diclofenac Epolamine's Cyclooxygenase (COX) Inhibition Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides an in-depth analysis of the COX inhibition profile of the active moiety, diclofenac, with a focus on its epolamine salt formulation. Diclofenac is a non-selective COX inhibitor, targeting both COX-1 and COX-2 isoforms, albeit with a noted preferential inhibition of COX-2.[1][2][3] This document collates quantitative inhibition data, details common experimental methodologies for assessing COX inhibition, and presents visual representations of the underlying biochemical pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Introduction to Diclofenac and Cyclooxygenase Inhibition
Diclofenac is a potent NSAID belonging to the phenylacetic acid class, possessing analgesic, anti-inflammatory, and antipyretic properties.[4] Its primary mechanism of action is the inhibition of prostaglandin synthesis by blocking the activity of cyclooxygenase enzymes.[1][4] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1]
The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[5] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[1][5] The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are linked to the inhibition of COX-1.
Diclofenac epolamine is a salt form of diclofenac that enhances the drug's solubility and permeability, particularly in topical formulations.[1] The COX inhibition profile is determined by the active diclofenac molecule. While not classified as a selective COX-2 inhibitor, diclofenac demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity profile that has been compared to that of celecoxib in some studies.[3][4]
Quantitative COX Inhibition Data
The inhibitory potency of diclofenac against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 is often used to express the selectivity of an NSAID.
| Enzyme Isoform | Assay Type | IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference Compound |
| COX-1 | Human Whole Blood Assay | 0.44 | 2.2 | Celecoxib (SI: 30) |
| COX-2 | Human Whole Blood Assay | 0.20 | Rofecoxib (SI: 35) | |
| COX-1 | Purified Ovine Enzyme | 1.2 | 3.1 | |
| COX-2 | Purified Ovine Enzyme | 0.38 | ||
| COX-1 | Recombinant Human Enzyme | 0.1 | 5.0 | |
| COX-2 | Recombinant Human Enzyme | 0.02 |
Note: IC50 values can vary depending on the specific experimental conditions and the source of the enzymes. The data presented is a synthesis from multiple literature sources. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Experimental Protocols for Determining COX Inhibition
The assessment of COX inhibition by NSAIDs like diclofenac is commonly performed using in vitro assays. The two most prevalent methods are the human whole blood assay and purified enzyme assays.
Human Whole Blood Assay
The human whole blood assay is considered a physiologically relevant model as it accounts for drug binding to plasma proteins.[6]
Objective: To determine the IC50 of diclofenac for COX-1 and COX-2 in a whole blood matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of diclofenac or vehicle control.
-
Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via COX-1 activity.
-
The reaction is stopped, and serum is separated by centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with a selective COX-1 inhibitor (e.g., low-dose aspirin) to block COX-1 activity.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The blood is then incubated with various concentrations of diclofenac or vehicle control at 37°C for a prolonged period (e.g., 24 hours).
-
Plasma is separated by centrifugation.
-
Prostaglandin E2 (PGE2) levels, a primary product of COX-2 activity, are measured in the plasma using ELISA.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each diclofenac concentration. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Purified Enzyme Assay
This assay utilizes purified or recombinant COX-1 and COX-2 enzymes, allowing for a more direct assessment of enzyme inhibition without the complexities of a cellular environment.
Objective: To determine the IC50 of diclofenac for purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture Preparation: A reaction buffer containing co-factors such as hematin and a reducing agent (e.g., epinephrine) is prepared.
-
Inhibition Assay:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of diclofenac or vehicle control in the reaction buffer at a specified temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a defined period.
-
-
Detection of Prostaglandin Production: The amount of prostaglandin produced (commonly PGE2) is quantified. This can be done using various methods, including:
-
ELISA: A competitive immunoassay to measure PGE2 concentration.
-
Chromatography (LC-MS/MS): Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for quantifying prostaglandins.[7]
-
Oxygen Consumption: Measuring the consumption of oxygen during the cyclooxygenase reaction using an oxygen electrode.
-
-
Data Analysis: Similar to the whole blood assay, the percentage of enzyme inhibition is calculated for each diclofenac concentration, and the IC50 value is determined from the dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathway of COX Inhibition by Diclofenac
Caption: Diclofenac inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Workflow for Human Whole Blood Assay
Caption: Workflow for determining COX-1 and COX-2 inhibition using the whole blood assay.
Conclusion
This compound, through its active diclofenac moiety, is a potent inhibitor of both COX-1 and COX-2 enzymes. The available data consistently demonstrates a preferential, though not selective, inhibition of COX-2. This inhibition profile underlies its efficacy as an anti-inflammatory and analgesic agent. The choice of experimental assay, such as the human whole blood assay or purified enzyme assays, is critical for obtaining reliable and physiologically relevant data on its inhibitory activity. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals engaged in the study and development of NSAIDs.
References
- 1. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Topical Diclofenac Epolamine Patches: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of topical diclofenac epolamine patches. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Introduction
Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1][2] The topical administration of diclofenac via an epolamine salt patch formulation offers the advantage of localized drug delivery to the target tissue, thereby minimizing systemic exposure and the associated risks of adverse effects commonly seen with oral administration.[3][4][5][6][7] This guide delves into the absorption, distribution, metabolism, and excretion (ADME) profile of diclofenac when delivered through this topical system.
Pharmacokinetic Profile: Absorption
The this compound patch is designed for topical action, meaning it is intended to penetrate the skin and underlying tissues without significant entry into the systemic circulation.[8] Upon application, diclofenac is released from the patch and permeates the stratum corneum to reach the underlying musculoskeletal soft tissues.[3]
Systemic Absorption and Bioavailability
Systemic absorption of diclofenac from the epolamine patch is very low. Studies have shown that the systemic bioavailability of the this compound patch is approximately 1% compared to oral intake.[8][9] Peak plasma concentrations (Cmax) following patch application are significantly lower, generally ranging from 0.2% to 8.0% of those observed after oral dosing.[3][10]
Following a single application of the Flector® Patch (this compound 1.3%), peak plasma concentrations of diclofenac were observed between 10 to 20 hours, with a range of 0.7 to 6 ng/mL.[11] After five days of twice-daily application, plasma concentrations ranged from 1.3 to 8.8 ng/mL.[11] Steady-state plasma concentrations are typically reached within three days of twice-daily application and are in the order of 1-3 ng/mL.[8][9]
Moderate exercise does not appear to have a clinically relevant impact on the systemic absorption of diclofenac from the patch.[11][12]
Distribution
Plasma Protein Binding
Diclofenac is highly bound to human serum albumin, with an affinity greater than 99%.[11][12]
Tissue Distribution
A key feature of the topical this compound patch is its ability to achieve high local tissue concentrations at the site of application with minimal systemic distribution.[3][4][5][6] The skin acts as a reservoir, allowing for sustained release of diclofenac into the underlying tissues.[3][8]
In a study using Yorkshire-Landrace pigs, dermal patch application resulted in high concentrations of diclofenac in the treated skin and the immediate underlying muscle tissue.[3][5][6] In contrast, diclofenac concentrations in the skin and muscles on the untreated, contralateral side were low.[3][4][5][6] Notably, the concentration of diclofenac in the muscle beneath the patch was found to be significantly higher after topical application compared to oral administration.[13][14] However, concentrations in the synovial membrane and fluid were lower with topical application compared to oral administration.[13]
Metabolism
Diclofenac undergoes metabolism primarily through hydroxylation and subsequent glucuronidation or sulfation.[12][15] Five main metabolites have been identified in human plasma and urine: 4'-hydroxy-, 5-hydroxy-, 3'-hydroxy-, 4',5-dihydroxy-, and 3'-hydroxy-4'-methoxy diclofenac.[12]
The major metabolite, 4'-hydroxy-diclofenac, which has very weak pharmacological activity, is primarily formed by the cytochrome P450 enzyme CYP2C9.[12][14][15] Other enzymes involved in diclofenac metabolism include UGT2B7 for acylglucuronidation and CYP2C8 for oxidation.[12] CYP3A4 is responsible for the formation of the minor metabolites, 5-hydroxy- and 3'-hydroxy-diclofenac.[12]
Excretion
The elimination of diclofenac and its metabolites occurs through both urinary and biliary excretion.[11][12] The conjugates of the metabolites, primarily glucuronide and sulfate conjugates, are the main forms excreted.[11][12][16] Very little unchanged diclofenac is excreted in the urine.[12] The apparent plasma elimination half-life of diclofenac after application of the patch is approximately 9-12 hours, which is significantly longer than the 1-2 hour half-life observed after oral administration, suggesting a depot effect in the tissue.[8][9]
Quantitative Pharmacokinetic Data
The following tables summarize the key quantitative pharmacokinetic parameters of the topical this compound patch from various studies.
Table 1: Plasma Pharmacokinetic Parameters of this compound Patch in Humans
| Parameter | Value | Study Conditions |
| Cmax (single dose) | 0.7 - 6 ng/mL | Single patch application on the upper inner arm.[11] |
| Tmax (single dose) | 10 - 20 hours | Single patch application on the upper inner arm.[11] |
| Cmax (multiple doses) | 1.3 - 8.8 ng/mL | Twice-daily patch application for five days.[11] |
| Cmax (steady state) | 1 - 3 ng/mL | Twice-daily patch application for at least three days.[8][9] |
| Cmax (with exercise) | 2.7 - 7.2 ng/mL | Moderate cycling for 20 min/h for 12 h.[11][12] |
| Apparent Plasma Half-life | 9 - 12 hours | After patch application.[8][9] |
| Systemic Bioavailability | ~1% | Compared to oral intake.[8][9] |
Table 2: Comparison of Diclofenac Concentrations in Plasma and Tissue (Topical Patch vs. Oral Administration) in an Animal Model (Yorkshire-Landrace Pigs)
| Parameter | Topical Patch | Oral Administration (50 mg) |
| Plasma Cmax | 3.5 ng/mL | 9640 ng/mL[3][5][6] |
| Treated Muscle Cmax | 879 ng/mL | 1160 ng/mL[3][4] |
| Plasma Tmax | 5.3 hours | 2 hours[3] |
| Treated Muscle Tmax | 6.7 hours | 2 hours[3] |
| Treated Skin Tmax | 5.2 hours | 3.3 hours[3] |
Experimental Protocols
The determination of diclofenac concentrations in biological matrices is crucial for pharmacokinetic studies. A commonly employed and highly sensitive method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) .[3][5][6]
General Protocol for Diclofenac Quantification in Plasma and Tissue
A validated UPLC-MS/MS method is typically used for the analysis of diclofenac in plasma, skin, and muscle samples.[3][5][6]
Sample Preparation:
-
Plasma: Protein precipitation is a common first step, followed by centrifugation to separate the supernatant.
-
Tissue (Skin and Muscle): Homogenization of the tissue samples is required, followed by an extraction procedure, often liquid-liquid extraction or solid-phase extraction, to isolate the analyte from the complex matrix.
-
An internal standard (e.g., a deuterated form of diclofenac) is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Separation is achieved on a reverse-phase UPLC column with a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. This involves selecting a specific precursor ion for diclofenac and its internal standard and then monitoring for specific product ions after fragmentation, which provides high selectivity and sensitivity.
In Vitro Skin Permeation Studies:
-
Franz Diffusion Cell System: This is a standard method to evaluate the in vitro permeation of topical formulations.[2][17][18] Pig skin is often used as a model for human skin.[2][17][18]
-
The patch is applied to the epidermal side of the skin, which is mounted between the donor and receptor chambers of the Franz cell.[17]
-
The receptor chamber is filled with a suitable medium, and samples are withdrawn at predetermined time points for analysis by a validated analytical method like HPLC with UV detection.[17]
Visualizations
Pharmacokinetic Pathway of Topical this compound
Caption: Pharmacokinetic pathway of topical this compound.
Experimental Workflow for Diclofenac Quantification
Caption: Experimental workflow for diclofenac quantification.
Metabolic Pathway of Diclofenac
Caption: Metabolic pathway of diclofenac.
Conclusion
The topical this compound patch provides effective local delivery of diclofenac to the site of pain and inflammation with minimal systemic exposure. Its pharmacokinetic profile is characterized by low plasma concentrations, high tissue penetration at the application site, and a prolonged apparent plasma half-life indicative of a tissue reservoir effect. The metabolism of diclofenac from the patch follows the same pathways as oral diclofenac, primarily through hydroxylation and conjugation. This favorable pharmacokinetic profile supports the clinical use of the this compound patch as a safe and effective treatment option for localized musculoskeletal conditions, reducing the risk of systemic side effects associated with oral NSAID therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. dovepress.com [dovepress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Flector) patch: evidence for topical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Randomized clinical comparisons of diclofenac concentration in the soft tissues and blood plasma between topical and oral applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. ClinPGx [clinpgx.org]
- 16. In Vivo Bioavailability and Metabolism of Topical Diclofenac Lotion in Human Volunteers - ProQuest [proquest.com]
- 17. Comparison of skin permeability for three diclofenac topical formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preclinical Profile of Diclofenac Epolamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diclofenac epolamine, a nonsteroidal anti-inflammatory drug (NSAID), is the salt of diclofenac and N-(2-hydroxyethyl)pyrrolidine. This formulation enhances the aqueous solubility and membrane permeability of diclofenac, making it particularly suitable for topical delivery. This technical guide provides a comprehensive overview of the preclinical animal studies on this compound, focusing on its pharmacodynamics, pharmacokinetics, and toxicology. The information is curated to support researchers, scientists, and drug development professionals in their understanding and further investigation of this compound. While extensive clinical data exists, this document specifically collates available preclinical animal data to delineate its foundational pharmacological properties.
Mechanism of Action
This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.
Cyclooxygenase (COX) Inhibition
Diclofenac is a potent inhibitor of both COX-1 and COX-2 isoforms.[1] The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its side effects, particularly gastrointestinal toxicity. Prostaglandins are key mediators in sensitizing afferent nerves and potentiating the action of other inflammatory mediators like bradykinin in animal models of pain.[1] By reducing prostaglandin levels in peripheral tissues, this compound mitigates inflammation and pain.
Pharmacokinetic Profile in Animal Models
A key study in Yorkshire-Landrace pigs compared the pharmacokinetic profile of a 1.3% this compound topical patch with a 50 mg oral dose of diclofenac sodium.[2][3] This animal model is considered relevant due to the similarities between porcine and human skin.[2]
Data Presentation
| Parameter | Dermal Patch (this compound) | Oral (50 mg Diclofenac Sodium) | Animal Model | Reference |
| Plasma Cmax | 3.5 ng/mL | 9640 ± 906 ng/mL | Yorkshire-Landrace Pigs | [2][3] |
| Plasma Tmax | 5.3 hours | 2 hours | Yorkshire-Landrace Pigs | [2] |
| Plasma AUC (0-11.5h) | Not Reported | 46,000 ± 4817 ng·h/mL | Yorkshire-Landrace Pigs | [2] |
| Treated Muscle Cmax | 879 ng/g | 1160 ng/g | Yorkshire-Landrace Pigs | [3] |
| Treated Muscle Tmax | 6.7 hours | 2 hours | Yorkshire-Landrace Pigs | [2] |
| Treated Skin Cmax | Not Reported | Not Reported | Yorkshire-Landrace Pigs | |
| Treated Skin Tmax | 5.2 hours | 3.3 hours | Yorkshire-Landrace Pigs | [2] |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.
Experimental Protocols
Pharmacokinetic Study in Yorkshire-Landrace Pigs [2][3]
-
Animal Model: Twelve adult female Yorkshire-Landrace pigs.
-
Experimental Design: Randomized, parallel-group design.
-
Treatment Groups:
-
Group 1: Single application of a 1.3% this compound topical patch (10 cm x 14 cm).
-
Group 2: Single 50 mg oral dose of diclofenac sodium.
-
-
Sample Collection: Blood, skin, and underlying muscle tissue samples were collected at timed intervals up to 11.5 hours post-administration.
-
Analytical Method: Diclofenac concentrations were determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
Preclinical Efficacy in Animal Models
Detailed preclinical efficacy studies specifically investigating this compound in common animal models of pain and inflammation are not extensively available in the public domain. However, numerous studies have utilized other salts of diclofenac (e.g., sodium, diethylamine) as a reference compound, demonstrating the general anti-inflammatory and analgesic properties of the diclofenac molecule in these models.
While specific quantitative data for this compound is lacking, the established efficacy of other topical diclofenac formulations in these models provides a strong rationale for its therapeutic potential.
Toxicology Profile
Preclinical toxicology studies have been conducted to support the safety of this compound.
Repeat-Dose Toxicology
-
Rat: 4-week and 13-week oral toxicology studies were conducted.[4]
-
Dog: A 13-week oral toxicology study was performed.[4]
-
Findings: The observed toxicity was consistent with the known effects of NSAIDs, primarily gastrointestinal toxicity.[4] Repeat-dose dermal toxicology studies were not submitted for the initial approval due to extensive clinical experience in Europe.[4]
Genotoxicity
This compound was evaluated in a battery of genotoxicity assays and was found to be neither mutagenic nor clastogenic.[4] The assays included:
-
Ames test (in Salmonella typhimurium)[4]
-
In vitro mutagenicity in Chinese hamster V79 cells[4]
-
In vitro chromosome aberration in human lymphocytes[4]
-
In vivo micronucleus assay in rats[4]
Carcinogenicity
Long-term carcinogenicity studies with this compound have not been performed.
Reproductive and Developmental Toxicology
Oral administration of this compound was evaluated in rats and rabbits.
| Species | Study Type | Findings | Reference |
| Rat | Fertility and Early Embryonic Development | No significant effects on fertility parameters. | [4] |
| Rat | Embryo-fetal Development | Evidence of embryotoxicity (increased resorption of embryos) at doses that did not produce maternal toxicity. No clear evidence of teratogenicity. | [4] |
| Rabbit | Embryo-fetal Development | Evidence of embryotoxicity (increased late resorptions) at doses that did not produce maternal toxicity. No evidence of teratogenicity. | [4] |
Conclusion
The preclinical data for this compound demonstrate a well-characterized mechanism of action consistent with other NSAIDs, primarily through the inhibition of COX enzymes. Pharmacokinetic studies in a relevant animal model highlight the key feature of its topical formulation: low systemic absorption with effective local tissue penetration. The toxicology profile is in line with the known effects of diclofenac. While specific preclinical efficacy data for the epolamine salt in standard animal models of pain and inflammation are limited in publicly available literature, the extensive clinical experience and the established efficacy of the diclofenac molecule provide a strong basis for its therapeutic use. Further preclinical research focusing on efficacy in validated animal models could provide deeper insights into the specific advantages of the epolamine salt formulation.
References
A Technical Guide to the Anti-inflammatory and Analgesic Properties of Diclofenac Epolamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diclofenac epolamine, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant efficacy in the management of acute pain and inflammation. This technical guide provides an in-depth analysis of its core pharmacological properties. The primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which is crucial in the prostaglandin synthesis pathway. The epolamine salt formulation enhances the aqueous solubility and transdermal penetration of diclofenac, making it particularly suitable for topical delivery systems like the 1.3% patch. This localized administration allows for high tissue concentrations at the target site while minimizing systemic exposure, thereby reducing the risk of adverse effects commonly associated with oral NSAIDs. This document synthesizes data from key clinical and preclinical studies, presenting quantitative efficacy and pharmacokinetic data in structured tables and illustrating core mechanisms and experimental designs through detailed diagrams.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[1][2] As a phenylacetic acid derivative, it is a potent inhibitor of both COX-1 and COX-2 isoenzymes.[][4] While considered a traditional NSAID, some evidence suggests it has a preferential, though not selective, inhibitory action on COX-2, comparable to celecoxib.[5][6][7]
The inhibition of COX enzymes blocks the conversion of arachidonic acid into prostaglandins (PGs), such as PGE2, prostacyclins, and thromboxanes.[1][][4] These lipid compounds are critical mediators of inflammation, pain, and fever.[1] By reducing their synthesis, diclofenac alleviates inflammatory symptoms and provides analgesia.[1]
Beyond COX inhibition, other mechanisms may contribute to diclofenac's effects. Evidence suggests it may influence the L-arginine nitric oxide-cGMP pathway, reduce levels of the pro-inflammatory neuropeptide Substance P in synovial fluid, and inhibit lipoxygenase pathways, thereby reducing the formation of leukotrienes.[8][9]
The epolamine salt of diclofenac significantly improves its solubility in both aqueous and lipid environments.[10] This property enhances its ability to penetrate the stratum corneum of the skin, facilitating effective delivery to underlying tissues when administered via a topical patch.[1][2] This localized delivery mechanism is designed to achieve therapeutic concentrations at the site of injury while keeping plasma concentrations low, thus mitigating systemic side effects.[1][11]
Pharmacokinetics of Topical Administration
The this compound topical patch 1.3% is engineered to deliver the active drug directly to the site of pain and inflammation, thereby limiting systemic exposure.[11] Following topical application, diclofenac is absorbed through the skin and accumulates in the underlying tissues, including muscles and synovial fluid.[8][12]
Studies comparing the topical patch to oral diclofenac formulations have highlighted the significant difference in systemic absorption. The peak plasma concentrations (Cmax) after topical application are a small fraction (less than 1-2%) of those achieved with oral administration.[13][14] This localized action reduces the risk of systemic adverse events, particularly gastrointestinal issues, which are a known concern with oral NSAIDs.[1][15] The epolamine salt's detergent-like properties facilitate this enhanced epidermal penetration.[10]
| Parameter | Topical Patch (1.3%) | Oral Formulation (50 mg) | Reference |
| Peak Plasma Conc. (Cmax) | ~1.55 - 3.6 ng/mL | ~9640 ng/mL | [13][16][17] |
| Bioavailability (Systemic) | ~1% | ~60% (post first-pass) | [4][14][18] |
| Tissue Concentration (Muscle) | 879 ng/mL (beneath patch) | 1160 ng/mL | [16] |
| Half-life (t½) | ~12 hours (apparent) | ~1.2 - 2.0 hours | [5] |
| Table 1: Comparative Pharmacokinetic Parameters of this compound. |
Clinical Efficacy
Multiple randomized, double-blind, placebo-controlled trials have substantiated the analgesic and anti-inflammatory efficacy of the this compound topical patch for acute pain resulting from minor soft tissue injuries, such as sprains, strains, and contusions.[11][19]
A pooled analysis of data from two studies on acute ankle sprains showed that patients treated with the patch experienced a statistically significant reduction in pain on movement as early as 3 hours after the first application compared to placebo.[10] Over a 7-day period, the patch-treated group showed a mean pain reduction of 86% on a Visual Analog Scale (VAS), versus 73% for the placebo group.[10]
Another study on minor soft tissue injuries found that twice-daily treatment with the diclofenac patch resulted in a significantly greater reduction in mean pain scores compared to placebo.[11] The median time to pain resolution was also shortened by two days in the active treatment group.[11]
| Study Outcome | This compound Patch | Placebo Patch | p-value | Reference |
| Mean Pain Score Reduction (VAS) | Additional 18.2% reduction | - | 0.002 | [11] |
| Median Time to Pain Resolution | Shortened by 2 days | - | 0.007 | [11] |
| Investigator Global Assessment ("Good" or "Excellent") | 58% of patients | 49% of patients | 0.008 | [11] |
| Pain Reduction at 7 Days (Ankle Sprain) | 86% | 73% | <0.0001 | [10] |
| Table 2: Summary of Efficacy Data from Clinical Trials on Soft Tissue Injuries. |
Experimental Protocols
Clinical Trial Protocol: Efficacy in Acute Soft Tissue Injury
A representative experimental design to evaluate the efficacy of the this compound topical patch is a multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults (18-65 years) with a recent (within 7 days) minor soft tissue injury (e.g., sprain, strain, contusion) and a baseline pain score of ≥5 on a 10-point Visual Analog Scale (VAS).[11]
-
Randomization: Patients are randomly assigned to receive either the this compound 1.3% patch or a matching placebo patch.[11]
-
Treatment Protocol: Patches are applied twice daily (every 12 hours) to the injured area for a duration of 14 days or until pain resolution.[11]
-
Primary Efficacy Endpoint: The primary outcome is the mean change in pain score from baseline, as recorded by the patient on a VAS at specified intervals (e.g., at the time of each patch removal).[11]
-
Secondary Endpoints: These include time to pain resolution, investigator- and patient-assessed global response to therapy, and the incidence of adverse events.[11]
-
Statistical Analysis: Efficacy is analyzed by comparing the change in VAS scores between the treatment and placebo groups using appropriate statistical models, such as ANCOVA, with the baseline VAS score as a covariate.
In Vitro Protocol: COX Inhibition Assay
The COX inhibitory activity of diclofenac can be quantified using an in vitro enzyme immunoassay (EIA).
-
Objective: To determine the concentration of the drug that causes 50% inhibition (IC50) of COX-1 and COX-2 activity.
-
Methodology:
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: Human whole blood or purified enzymes are incubated with various concentrations of diclofenac sodium.[20]
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Quantification: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a competitive EIA kit.[21]
-
Calculation: The percentage of COX inhibition is calculated relative to a control (no drug). IC50 values are determined by plotting inhibition percentage against drug concentration using logistic regression analysis.[20]
-
| Enzyme | Diclofenac IC50 (μM) | Reference Compound (Celecoxib) IC50 (μM) |
| COX-1 | Varies by assay (e.g., ~0.1-1.0) | ~7.6 |
| COX-2 | Varies by assay (e.g., ~0.01-0.1) | ~0.04 |
| Table 3: Representative IC50 Values for COX Inhibition. (Note: Absolute values can vary significantly between different assay systems).[5][7] |
Safety and Tolerability
A key advantage of the this compound topical patch is its favorable safety profile, which is largely due to its minimal systemic absorption.[1][18] Clinical trials have consistently shown that the patch is well-tolerated.[11][19]
The most frequently reported adverse events are localized, application-site reactions, such as pruritus (itching), dermatitis, and rash.[11][19] The incidence of these events is generally low and comparable between the active treatment and placebo groups. Systemic side effects, including gastrointestinal symptoms like nausea, are reported much less frequently than with oral NSAID therapy.[15][19]
| Adverse Event Type | This compound Patch | Placebo Patch | Reference |
| Application Site Reactions (e.g., pruritus, rash) | 7.9% | 5.8% | [11] |
| Gastrointestinal Symptoms (e.g., nausea) | Low and similar to placebo | Low | [19] |
| Table 4: Incidence of Common Adverse Events in Clinical Trials. |
Conclusion
This compound is a potent anti-inflammatory and analgesic agent. Its primary mechanism, the inhibition of COX-1 and COX-2 enzymes, effectively reduces the production of pain- and inflammation-mediating prostaglandins. The formulation as an epolamine salt in a topical patch allows for efficient transdermal delivery, achieving high concentrations in target tissues with minimal systemic exposure. This targeted approach provides significant pain relief for acute soft tissue injuries while offering a superior safety and tolerability profile compared to systemic NSAID administration. The robust body of clinical evidence supports its use as a first-line therapeutic option for localized musculoskeletal pain and inflammation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ClinPGx [clinpgx.org]
- 8. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Diclofenac - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Analgesic efficacy and safety of the this compound topical patch 1.3% (DETP) in minor soft tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Topical this compound patch 1.3% for treatment of acute pain caused by soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. healthylife.com.au [healthylife.com.au]
- 16. dovepress.com [dovepress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review of the efficacy and tolerability of the this compound topical patch 1.3% in patients with acute pain due to soft tissue injuries - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Transdermal Absorption of Diclofenac Epolamine
Introduction
Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][3] Traditional oral administration of diclofenac can be associated with systemic side effects, particularly gastrointestinal events.[3] Topical delivery of diclofenac aims to provide localized therapeutic effects at the site of pain and inflammation while minimizing systemic exposure and associated risks.[3][4]
The diclofenac epolamine salt was specifically developed to enhance the drug's solubility and permeability through the skin.[3] Topical formulations, such as the 1.3% this compound patch, are designed to deliver the drug directly through the stratum corneum to underlying tissues.[2][3] This localized delivery results in high drug concentrations in the target tissues (e.g., skin and muscle) with very low plasma concentrations, thereby offering an effective and well-tolerated alternative for treating localized musculoskeletal conditions.[4][5][6]
Mechanism of Action & Transdermal Pathway
Upon topical application, this compound penetrates the skin layers to reach the underlying tissues where it exerts its therapeutic effect.[3] The primary mechanism is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[3] This reduction in prostaglandin levels alleviates local pain and inflammation.[3] The skin acts as a reservoir, allowing for sustained release of the drug into the target tissue, which is reflected by an apparently long plasma half-life (9-12 hours) after patch application compared to the short half-life (1-2 hours) after oral intake.[5]
Quantitative Data Summary
Transdermal delivery of this compound results in significantly different pharmacokinetic profiles compared to other formulations and routes of administration.
Table 1: Comparison of In Vitro Permeation Parameters of Different Diclofenac Formulations Across Pig Skin Over 24 Hours
| Formulation | Total Drug Released (%) | Flux (μg/cm²/h) | Lag Time (h) |
| This compound 1.3% Patch | 54.6% | Not Reported | Not Reported |
| Diclofenac Diethylamine 1% Gel | 38.2% | 39.9 ± 0.9 | 1.97 ± 0.02 |
| Diclofenac Solution | 34.4% | Not Reported | Not Reported |
| Data sourced from an in vitro study using pig skin on a static Franz diffusion cell.[7][8][9] |
Table 2: Pharmacokinetic Parameters of Diclofenac After Dermal Patch vs. Oral Administration in Pigs
| Parameter | Dermal Patch (1.3% Epolamine) | Oral Administration (50 mg) |
| Peak Plasma Conc. (Cmax) | 3.5 ng/mL | 9640 ng/mL |
| Peak Muscle Conc. (Cmax) | 879 ng/g | 1160 ng/g |
| Data sourced from an in vivo study in Yorkshire-Landrace pigs.[4][6][10] Muscle concentrations were measured in tissues directly beneath the patch application site. |
These studies demonstrate that the this compound patch leads to low systemic absorption but high penetration into underlying tissues.[4][6] Clinical studies in humans confirm these findings, with the systemic bioavailability from the patch being approximately 1% compared to oral intake, and steady-state plasma concentrations typically ranging from 1 to 3 ng/mL.[5]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells
This protocol describes a general method for evaluating the transdermal permeation of diclofenac from a topical formulation.
Objective: To quantify the rate and extent of diclofenac permeation through a skin membrane in vitro.
Materials:
-
Vertical Franz diffusion cells (static or flow-through).[11][12]
-
Skin membrane (e.g., excised pig ear skin, human cadaver skin).[7][13]
-
Receptor solution (e.g., phosphate-buffered saline, PBS).[11][13]
-
This compound Patch or other formulation.
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.[7][11]
-
Standard laboratory equipment (magnetic stirrer, water bath, pipettes, vials).
Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Visually inspect the skin for any imperfections or damage.
-
Equilibrate the skin in PBS for approximately 30 minutes before mounting.[13]
-
-
Franz Cell Assembly:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[7]
-
Fill the receptor compartment with a known volume of receptor solution, ensuring no air bubbles are trapped beneath the skin.[13]
-
Place a small magnetic stir bar in the receptor compartment.[13]
-
Place the assembled cells in a water bath set to maintain a skin surface temperature of 32 ± 1 °C.[13]
-
-
Dosing and Sampling:
-
Apply the diclofenac formulation to the skin surface in the donor compartment. For a patch, cut a piece to fit the diffusion area.[7]
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 100-200 µL) from the receptor solution via the sampling arm.[7][11]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
Store samples at 4°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of diclofenac permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine key permeation parameters:
-
Steady-State Flux (Jss): The slope of the linear portion of the cumulative permeation curve.
-
Lag Time (tL): The x-intercept of the linear portion of the curve.
-
-
Protocol 2: Quantification of Diclofenac by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of diclofenac in samples from in vitro permeation studies.
Objective: To develop and validate an HPLC method for the determination of diclofenac concentration.
Instrumentation & Conditions:
-
HPLC System: With UV-Vis or Photodiode Array (PDA) detector.[14]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common example is 10mM ammonium acetate and acetonitrile (62:38% v/v) or methanol and 0.1% formic acid (75:25 v/v).[14][15]
-
Injection Volume: 20 - 100 µL.[15]
-
Run Time: Typically under 5 minutes.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of diclofenac of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution with the receptor solution (or mobile phase) to create a series of calibration standards (e.g., 0.2 - 3 µg/mL).[14]
-
-
Sample Preparation:
-
Samples from the permeation study may be injected directly if they are clean and fall within the calibration range. If necessary, perform dilutions with the receptor solution.
-
-
Calibration Curve Generation:
-
Inject the calibration standards into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.999.[14]
-
-
Sample Analysis:
-
Inject the unknown samples from the permeation study.
-
Record the peak area for diclofenac.
-
Use the regression equation from the calibration curve to calculate the concentration of diclofenac in the unknown samples.
-
-
Method Validation:
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Topical this compound patch 1.3% for treatment of acute pain caused by soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. Comparison of skin permeability for three diclofenac topical formulations: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. research.monash.edu [research.monash.edu]
- 13. Dermal Delivery of Diclofenac Sodium—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Diclofenac
These application notes provide detailed protocols and comparative data for the analytical quantification of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). The methodologies outlined are essential for researchers, scientists, and professionals involved in drug development, quality control, and pharmacokinetic studies. The techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely used technique for the quantification of diclofenac in pharmaceutical dosage forms and biological matrices.[1] It offers excellent separation, sensitivity, and reproducibility.
Experimental Protocol
a) Sample Preparation (Pharmaceutical Tablets)
-
Weigh and finely powder a representative number of diclofenac tablets.
-
Transfer a portion of the powder equivalent to 50 mg of diclofenac sodium into a 50 mL volumetric flask.[1]
-
Add approximately 30 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.[1]
-
Dilute the solution to the 50 mL mark with methanol to achieve a stock solution concentration of 1000 µg/mL.[1]
-
Centrifuge the resulting solution at 3000 rpm for 5 minutes.[1]
-
Filter the supernatant through a 0.45-µm filter.[1]
-
Perform further dilutions with the mobile phase to obtain a final working concentration within the calibration range (e.g., 50 µg/mL).[1]
b) Sample Preparation (Human Plasma)
-
To 200 µL of human plasma, add a known concentration of an internal standard (e.g., diclofenac-d4).[2]
-
Add 200 µL of 70% formic acid in water to the plasma sample and mix thoroughly to precipitate proteins.[2]
-
Alternatively, for protein precipitation, add 0.6 mL of methanol to 0.2 mL of plasma, vortex, and centrifuge.[3]
-
For solid-phase extraction (SPE), condition the SPE cartridge, load the pre-treated plasma sample, wash away interferences, and elute the analyte with an appropriate solvent.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase before injection.[2]
c) Chromatographic Conditions
-
HPLC System: Waters 1525 binary pump or equivalent.[1]
-
Column: Symmetry C18 (4.6 mm × 150 mm, 3 µm) or Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm).[1][4]
-
Mobile Phase: A mixture of 0.05 M orthophosphoric acid (pH 2.0) and acetonitrile (35:65 v/v).[1][5] Alternatively, a mixture of acetonitrile and methanol (70:30, v/v) can be used.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.[7]
-
Run Time: Approximately 2-5 minutes.[1]
Workflow for HPLC Analysis
Caption: Workflow for the quantification of diclofenac using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of diclofenac in complex biological matrices like human plasma.[8][9]
Experimental Protocol
a) Sample Preparation (Human Plasma)
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of an internal standard spiking solution (e.g., diclofenac-13C6).[9]
-
Induce protein precipitation by adding 2 mL of acidified methanol (containing 5 mL of 25% HCl per 2.5 L).[9]
-
Vortex the mixture for 10 minutes at 1500 rpm.[9]
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4 °C.[9]
-
Transfer 500 µL of the supernatant to an autosampler vial.[9]
-
Dilute with 200 µL of water and inject into the LC-MS/MS system.[9]
b) LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.[9]
-
Column: Core-shell C18 column (e.g., Phenomenex Kinetex C18, 50 × 2.1 mm, 2.6 µm).[9]
-
Mobile Phase: Isocratic mixture of 52.5% acetonitrile and 47.5% water (containing ammonium acetate and formic acid).[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Column Temperature: 35 °C.[9]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410).[9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mass Transitions:
Workflow for LC-MS/MS Analysis
Caption: Workflow for the quantification of diclofenac using LC-MS/MS.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the determination of diclofenac in pharmaceutical formulations.[10][11] It is particularly suitable for routine quality control where high sample throughput is required.
Experimental Protocol
a) Sample Preparation (Pharmaceutical Tablets)
-
Weigh and powder 10 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of diclofenac sodium.[11]
-
Transfer the powder to a 100 mL volumetric flask.[11]
-
Add a suitable solvent (e.g., methanol or water) and sonicate for 5-10 minutes to dissolve the drug.[10][11]
-
Dilute to volume with the same solvent to create a 100 µg/mL stock solution.[11]
-
Filter the solution if necessary.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 5 to 25 µg/mL.[10]
b) Spectrophotometric Measurement
-
Spectrophotometer: Double beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1601).[11]
-
Solvent: Methanol or water can be used as the solvent and blank.[10][11]
-
Wavelength Scan: Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[11] The λmax for diclofenac is typically around 276-285 nm.[11][12][13]
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against the solvent blank.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from the calibration curve using its measured absorbance.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for UV-Vis spectrophotometric analysis of diclofenac.
Capillary Electrophoresis (CE)
Capillary electrophoresis is an efficient analytical technique that separates charged molecules in an electric field. It offers rapid analysis times and high separation efficiency, making it a competitive alternative to HPLC for the analysis of diclofenac.[14][15]
Experimental Protocol
a) Sample and Standard Preparation
-
Prepare a stock solution of diclofenac in a water/buffer mixture.[14]
-
For tablet analysis, dissolve the powdered tablet in the buffer solution, sonicate, centrifuge, and filter before dilution.
-
Use an internal standard, such as acetaminophen or benzoic acid, for improved quantification.[14][15]
b) Electrophoretic Conditions
-
CE System: Commercially available capillary electrophoresis system.
-
Capillary: Bare fused-silica capillary (e.g., 50 cm total length, 28 cm to detector, 75 µm i.d.).[15]
-
Background Electrolyte (BGE): 20 mM Sodium tetraborate buffer, pH 9.2-9.3.[14][15]
-
Injection: Hydrodynamic or electrokinetic injection (e.g., 5 kV for 10 s).[16]
-
Detection: UV detection at 276 nm or electrochemical detection.[15][16]
-
Temperature: 25 °C.
Workflow for Capillary Electrophoresis Analysis
Caption: Workflow for the analysis of diclofenac by Capillary Electrophoresis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical techniques for the quantification of diclofenac.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Result | Reference |
| Linearity Range | 10 - 200 µg/mL | [1][5] |
| 75 - 4000 ng/mL (plasma) | [17] | |
| 20 - 1000 ng/mL (plasma) | [4] | |
| Limit of Detection (LOD) | 12.5 ng/mL | [1] |
| 25 ng/mL (plasma) | [17] | |
| 0.0038 µg/mL | [7] | |
| Limit of Quantification (LOQ) | 75 ng/mL (plasma) | [17] |
| 20 ng/mL (plasma) | [4] | |
| Accuracy (% Recovery) | 90% - 110% | [1] |
| 81.5% - 95.3% (plasma) | [4] | |
| Precision (% RSD) | < 3.6% (intra- & inter-day) | [17] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Result | Reference |
| Linearity Range | 3.9 - 1194 ng/mL | [9] |
| 3.9 - 492 ng/mL | [18] | |
| 1 - 1000 ng/mL | [2] | |
| Limit of Quantification (LOQ) | 18.75 ng/mL | [8] |
| 3.9 ng/mL | [9] | |
| 24.2 ng/mL | [3] | |
| 1 ng/mL | [2] | |
| Accuracy (% of Nominal) | 93.1% - 113.5% | [8] |
| >86% Recovery | [2] | |
| Precision (% RSD) | < 11.2% (intra- & inter-day) | [8] |
| < 5% | [2] |
Table 3: UV-Visible Spectrophotometry
| Parameter | Result | Reference |
| Linearity Range | 10 - 50 µg/mL | [10] |
| 1.0 - 25.0 mg/mL | [19] | |
| 1.25x10⁻⁴ to 2.00x10⁻³ mol/L | [20] | |
| Limit of Detection (LOD) | 0.2 mg/mL | [19] |
| 1.10 µg/mL | [13] | |
| 0.0147 µg/mL (swab samples) | [21] | |
| Limit of Quantification (LOQ) | 0.7 mg/mL | [19] |
| 3.34 µg/mL | [13] | |
| 0.0446 µg/mL (swab samples) | [21] | |
| Accuracy (% Recovery) | 99.38% | [10] |
| 100.44% ± 0.81 | [13] | |
| 94.58% (swab samples) | [21] |
Table 4: Capillary Electrophoresis (CE)
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 1.5 mg/mL | [14] |
| 40.0 - 120.0 µg/mL | [15] | |
| Limit of Detection (LOD) | 2.5 x 10⁻⁶ mol/L | [16] |
| Accuracy (% Recovery) | 99.2% (average) | [14] |
| 103.12% ± 0.91 | [15] | |
| Precision (% RSD) | 0.5% - 3.6% | [14] |
References
- 1. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. A RP-HPLC method for quantification of diclofenac sodium released from biological macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. development-and-validation-of-a-new-hplc-analytical-method-for-the-determination-of-diclofenac-in-tablets - Ask this paper | Bohrium [bohrium.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. development-of-an-rp-hplc-method-for-quantifying-diclofenac-diethylamine-methyl-salicylate-and-capsaicin-in-pharmaceutical-formulation-and-skin-samples - Ask this paper | Bohrium [bohrium.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. allsubjectjournal.com [allsubjectjournal.com]
- 11. fisicoquimicausac2017.wordpress.com [fisicoquimicausac2017.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. brjac.com.br [brjac.com.br]
- 14. Rapid Determination of Diclofenac in Pharmaceutical Formulations by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method validation for diclofenac sodium in pharmaceuticals by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. redalyc.org [redalyc.org]
- 21. ijpsr.com [ijpsr.com]
Revolutionizing Bioanalysis: A Validated HPLC-MS/MS Method for Diclofenac Epolamine in Biological Samples
For Immediate Release
[City, State] – [Date] – A robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been detailed for the quantification of diclofenac, the active moiety of diclofenac epolamine, in various biological samples. This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the bioanalysis of this widely used non-steroidal anti-inflammatory drug (NSAID). The method is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies, particularly following topical administration of formulations such as the Flector® Patch.
This compound, a salt of diclofenac, is formulated for enhanced topical delivery. Accurate measurement of diclofenac concentrations in biological matrices like plasma, skin, and muscle tissue is paramount for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. The presented HPLC-MS/MS method offers high selectivity, sensitivity, and throughput for such analyses.
Principle of the Method
The method involves the extraction of diclofenac and an internal standard (IS), typically a deuterated analog like diclofenac-d4, from the biological matrix. Subsequent separation is achieved by reversed-phase HPLC, followed by detection using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique ensures high specificity and minimizes interference from endogenous components of the biological samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the biological matrix.
a) Plasma Samples: Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 200 µL of plasma in a polypropylene tube, add 50 µL of internal standard solution.
-
Add 600 µL of methanol or acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture for 10 seconds.[1]
-
Centrifuge at 12,000 rpm for 6 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the HPLC-MS/MS system.[1]
b) Plasma Samples: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation.
-
To 200 µL of plasma, add the internal standard.
-
Add 50 µL of 0.1% formic acid and vortex.[2]
-
Add 2.5 mL of ethyl acetate and shake for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.[2]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.[2]
-
Reconstitute the residue in 400 µL of the mobile phase for injection.[2]
c) Tissue Samples (Skin, Muscle): Homogenization and Extraction
-
Excised tissue samples are first homogenized. For skin samples, enzymatic digestion with collagenase prior to mechanical homogenization can improve recovery.
-
The homogenate is then subjected to liquid-liquid extraction, similar to the plasma LLE protocol. An internal standard (e.g., diclofenac-d4) is added during the process.[3]
HPLC Conditions
The chromatographic separation is typically performed on a C18 reversed-phase column.
| Parameter | Typical Value |
| Column | C18 (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid or 0.2% Acetic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient/Isocratic | Isocratic (e.g., 52.5% B) or Gradient |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 35 - 40°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometric Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.
| Parameter | Typical Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Monitored Transition (Diclofenac) | m/z 294.0 → 250.0[4] |
| Monitored Transition (Diclofenac-d4 IS) | m/z 300.1 → 256.1 |
| Collision Energy | ~5 V[4] |
| Source Temperature | 350°C[4] |
| Nebulizer Gas | Nitrogen |
Quantitative Data Summary
The following tables summarize the quantitative parameters of a validated HPLC-MS/MS method for diclofenac in human plasma.
Table 1: HPLC and MS/MS Parameters
| Parameter | Value | Reference |
| HPLC System | Agilent 1200 series | [4] |
| Column | Core/shell C18 (50×2.1 mm, 2.6 µm) | [4] |
| Mobile Phase | 52.5% Acetonitrile and 47.5% Water | [4] |
| Flow Rate | 0.3 mL/min | [4] |
| Column Temperature | 35°C | [4] |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole | [4] |
| Ionization Mode | Negative ESI | [4] |
| MRM Transition (Diclofenac) | m/z 294.0 → 250.0 | [4] |
| MRM Transition (IS: Diclofenac-13C6) | m/z 300.1 → 256.1 | [4] |
Table 2: Method Validation Parameters in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 3.9 - 1194 ng/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.999 | [4] |
| Lower Limit of Quantitation (LLOQ) | 3.9 ng/mL | [4] |
| Intra- and Inter-day Precision (%CV) | < 15% | [4] |
| Intra- and Inter-day Accuracy (%Bias) | Within ±15% | [4] |
| Recovery | > 85% | [5] |
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for diclofenac analysis.
References
Application Notes and Protocols for In Vivo Pain Models in Diclofenac Epolamine Testing
Introduction
Diclofenac epolamine is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is a salt of diclofenac, which enhances its solubility and skin permeability, making it suitable for various formulations, including topical patches and gels.[2] The therapeutic effects of this compound are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3][4] To evaluate the efficacy of new formulations or applications of this compound, robust and reproducible in vivo pain models are essential. These models allow researchers to study the drug's analgesic and anti-inflammatory effects in a living organism, providing critical data for preclinical development.
This document provides detailed application notes and protocols for three commonly used in vivo pain models for testing the efficacy of this compound: the Carrageenan-Induced Paw Edema model, the Acetic Acid-Induced Writhing Test, and the Formalin Test.
Signaling Pathways in Inflammatory Pain and Diclofenac Action
Inflammatory pain is initiated by tissue damage, which triggers the release of a cascade of inflammatory mediators. These mediators sensitize peripheral nociceptors, leading to an increased sensation of pain.
Diclofenac exerts its analgesic and anti-inflammatory effects by inhibiting the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][2]
Experimental Protocols
Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of drugs.[5] Injection of carrageenan into the rodent's paw induces a local, acute, and reproducible inflammatory response characterized by edema (swelling).[6][7]
Experimental Workflow
Protocol
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Syringes and needles
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Divide animals into groups (e.g., vehicle control, positive control, and different dose groups of this compound).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[8]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.[8]
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).[6]
-
-
Data Analysis:
-
Calculate the paw edema as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (Dose Range) | Expected Outcome |
| Maximal Paw Edema (mL) | 0.8 - 1.2 | Varies with dose | Dose-dependent reduction |
| Time to Peak Edema (h) | 3 - 4 | May be delayed | - |
| % Inhibition of Edema | 0% | 30% - 70% | Significant inhibition compared to control |
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics.[9] Intraperitoneal injection of acetic acid causes irritation and inflammation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior, which is a sign of visceral pain.[9][10]
Experimental Workflow
Protocol
-
Animals: Male Swiss albino mice (20-30 g).[9]
-
Materials:
-
Procedure:
-
Acclimatize animals and divide them into experimental groups.
-
Administer this compound or vehicle (p.o. or i.p.) 30 minutes before the acetic acid injection.[11]
-
Inject 10 mL/kg body weight of the acetic acid solution intraperitoneally.[11]
-
Immediately place each mouse in an individual observation chamber.
-
After a latency period of about 5 minutes, count the number of writhes (abdominal constrictions, stretching of the trunk, and extension of hind limbs) for a set period (e.g., 15-30 minutes).[10][11]
-
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of analgesic activity (inhibition) using the formula:
-
% Inhibition = [(Mean Writhes in Control - Mean Writhes in Treated) / Mean Writhes in Control] x 100
-
-
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (Dose Range) | Expected Outcome |
| Mean Number of Writhes | 30 - 50 | Varies with dose | Dose-dependent reduction |
| % Inhibition of Writhing | 0% | 40% - 80% | Significant inhibition compared to control |
Formalin Test
The formalin test is a robust model of tonic pain that allows for the differentiation between neurogenic and inflammatory pain mechanisms.[12][13] Subcutaneous injection of a dilute formalin solution into the paw produces a biphasic pain response.[14][15] The early phase (Phase 1, 0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (Phase 2, 15-30 minutes) is associated with an inflammatory response and central sensitization.[15][16]
Experimental Workflow
Protocol
-
Animals: Male mice (20-30 g) or rats (150-200 g).
-
Materials:
-
Procedure:
-
Acclimatize animals to the observation chambers for at least 30 minutes before the test.
-
Administer this compound or vehicle (p.o. or i.p.) 30-60 minutes before the formalin injection.
-
Inject 20-50 µL of formalin solution subcutaneously into the dorsal or plantar surface of the right hind paw.[12]
-
Immediately place the animal back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Phase 1 (Early Phase): 0 to 5 minutes post-injection.
-
Phase 2 (Late Phase): 15 to 30 minutes post-injection.[16]
-
-
-
Data Analysis:
-
Calculate the total time spent licking/biting for each phase for every animal.
-
Calculate the percentage inhibition for each phase using the formula:
-
% Inhibition = [(Control Time - Treated Time) / Control Time] x 100
-
-
Quantitative Data Summary
| Parameter | Vehicle Control (Licking Time in sec) | This compound (Dose Range) | Expected Outcome |
| Phase 1 (0-5 min) | 40 - 70 | Minor to no significant reduction | NSAIDs are generally less effective in this phase.[16] |
| Phase 2 (15-30 min) | 80 - 150 | Significant, dose-dependent reduction | Strong inhibition due to anti-inflammatory action.[16] |
| % Inhibition (Phase 2) | 0% | 50% - 90% | Significant inhibition compared to control |
The selection of an appropriate in vivo pain model is critical for the preclinical evaluation of this compound. The Carrageenan-Induced Paw Edema model is ideal for assessing acute anti-inflammatory effects. The Acetic Acid-Induced Writhing test provides a reliable method for screening peripheral analgesic activity. The Formalin Test offers a more nuanced assessment, distinguishing between neurogenic and inflammatory pain mechanisms. By employing these detailed protocols and presenting the data in a structured manner, researchers can effectively and reproducibly evaluate the therapeutic potential of this compound formulations.
References
- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. saspublishers.com [saspublishers.com]
- 11. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diclofenac Epolamine Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of diclofenac epolamine nanoparticles. While specific literature on the synthesis of this compound nanoparticles is limited, this guide adapts established methods for other diclofenac salts, such as diclofenac sodium, to provide a robust starting point for formulation development. The protocols focus on the widely used emulsion-solvent evaporation technique, offering a versatile and scalable method for nanoparticle production.
Introduction
Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] The epolamine salt of diclofenac enhances the drug's solubility and permeability, making it particularly suitable for topical and transdermal delivery.[3] Encapsulating this compound into nanoparticles can further improve its therapeutic efficacy by enabling controlled release, enhancing bioavailability, and potentially reducing systemic side effects.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from studies on the synthesis of diclofenac sodium nanoparticles using various methods. This data can serve as a benchmark for the development and characterization of this compound nanoparticles.
| Formulation/Method | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| W/O/W Emulsion Solvent Evaporation | Ethylcellulose (EC) | 226.83 | 0.271 | 49.09 | 24.59 | [6][7] |
| Double Emulsion Solvent Evaporation | PLGA | 114.7 - 124.8 | Monodisperse | 41.4 - 77.8 | Not Reported | [8] |
| Emulsion-Diffusion-Evaporation | PLGA with PVA stabilizer | 92.4 ± 7.6 | Not Reported | 80.2 ± 1.2 | Not Reported | [5] |
| Emulsion-Diffusion-Evaporation | PLGA with DMAB stabilizer | 108 ± 2.1 | Not Reported | 77.3 ± 3.5 | Not Reported | [5] |
| Desolvation Technique | Bovine Serum Albumin (BSA) | 208.7 | Not Reported | 95.05 | 32.3 | [9] |
Experimental Protocols
This section details the experimental protocol for synthesizing this compound nanoparticles using the water-in-oil-in-water (W/O/W) double emulsion solvent evaporation method. This technique is suitable for encapsulating water-soluble drugs like diclofenac salts.
Materials
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or Ethylcellulose (EC)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl acetate
-
Deionized water
Equipment
-
High-speed homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer
-
Ultrasonicator (probe or bath)
-
Centrifuge
-
Particle size analyzer (e.g., Zetasizer)
-
UV-Vis spectrophotometer
-
Freeze-dryer (optional)
Synthesis Protocol: W/O/W Double Emulsion Solvent Evaporation
-
Preparation of the Internal Aqueous Phase (W1): Dissolve a specific amount of this compound in a small volume of deionized water.
-
Preparation of the Organic Phase (O): Dissolve a precise amount of the chosen polymer (e.g., PLGA or EC) in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Formation of the Primary Emulsion (W1/O): Add the internal aqueous phase (W1) to the organic phase (O) dropwise while homogenizing at high speed (e.g., 10,000-20,000 rpm) for a short period (e.g., 1-2 minutes) in an ice bath to form a stable primary emulsion.
-
Preparation of the External Aqueous Phase (W2): Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1-5% w/v).
-
Formation of the Double Emulsion (W1/O/W2): Immediately add the primary emulsion (W1/O) to the external aqueous phase (W2) under high-speed homogenization for a few minutes.
-
Solvent Evaporation: Transfer the resulting double emulsion to a larger volume of the external aqueous phase and stir at room temperature for several hours (e.g., 4-24 hours) to allow the organic solvent to evaporate completely. A rotary evaporator can be used to expedite this step.
-
Nanoparticle Recovery: Collect the formed nanoparticles by centrifugation at high speed (e.g., 15,000-20,000 rpm) for a specified time (e.g., 20-30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess stabilizer. Repeat the centrifugation and washing steps two to three times.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate characterization or freeze-dry the nanoparticles for long-term storage.
Characterization of Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).
-
Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
EE (%) = (Total amount of drug - Amount of free drug in supernatant) / Total amount of drug × 100
-
DL (%) = (Weight of drug in nanoparticles) / (Weight of nanoparticles) × 100
-
The amount of free drug in the supernatant can be quantified using UV-Vis spectrophotometry at the maximum absorbance wavelength of diclofenac.
-
-
Morphology: Visualized using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Visualizations
Signaling Pathway of Diclofenac
The primary mechanism of action of diclofenac involves the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins.
Caption: Mechanism of action of diclofenac.
Experimental Workflow for Nanoparticle Synthesis
The following diagram illustrates the key steps in the W/O/W double emulsion solvent evaporation method for synthesizing this compound nanoparticles.
Caption: W/O/W double emulsion synthesis workflow.
References
- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclofenac - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Sustained-Release Formulations of Diclofenac Epolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing oral sustained-release formulations of diclofenac epolamine. While much of the existing literature focuses on diclofenac sodium, the principles, excipients, and methodologies described herein are directly applicable and serve as a robust starting point for the formulation of the epolamine salt. Optimization will be necessary to account for any differences in physicochemical properties.
Introduction to Sustained-Release this compound
Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] Its short biological half-life necessitates frequent dosing, which can lead to fluctuations in plasma drug concentration and potential side effects.[2] Sustained-release formulations are designed to maintain therapeutic drug levels for an extended period, improving patient compliance and potentially reducing adverse effects.[2][3]
This document outlines formulation strategies, manufacturing protocols, and evaluation methods for creating sustained-release this compound tablets.
Formulation Strategies
The most common approach for oral sustained-release formulations is the use of matrix systems, which can be either hydrophilic or hydrophobic.
-
Hydrophilic Matrix Systems: These systems utilize water-swellable polymers that form a gel layer upon contact with gastrointestinal fluids. This gel layer controls the drug release rate. Hydroxypropyl methylcellulose (HPMC) is a widely used polymer for this purpose.[4][5]
-
Hydrophobic Matrix Systems: In this approach, an inert, non-swellable polymer is used to form a matrix. Drug release occurs through diffusion via a network of pores and channels. Ethylcellulose and Eudragit® polymers are common choices for hydrophobic matrices.[6][7]
-
Pelletization: This technique involves creating small, spherical pellets that are coated with a release-retarding polymer. This can offer advantages in terms of dose uniformity and predictable gastric emptying.[8]
Key Excipients for Sustained Release
The selection of appropriate excipients is critical for achieving the desired release profile.
| Excipient Category | Example | Function |
| Rate-Controlling Polymers | HPMC K100M, Ethylcellulose, Eudragit® RS/RL PO | Form the matrix and control drug release |
| Fillers/Diluents | Lactose Monohydrate, Microcrystalline Cellulose | Add bulk to the formulation |
| Binders | Povidone (PVP) | Promote granule formation |
| Glidants | Colloidal Silicon Dioxide, Talc | Improve powder flow |
| Lubricants | Magnesium Stearate | Reduce friction during tablet compression |
Experimental Protocols
Pre-formulation Studies
Before formulation development, it is essential to characterize the drug substance and its compatibility with excipients.
Protocol 1: Drug-Excipient Compatibility Study
-
Mix this compound with each selected excipient in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period.
-
Analyze the samples at initial and subsequent time points using Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to detect any potential interactions.[6]
Formulation of Sustained-Release Matrix Tablets
The following protocols describe the manufacturing of sustained-release tablets using wet granulation, a common and robust method.
Protocol 2: Wet Granulation for Hydrophilic Matrix Tablets
-
Blending: Accurately weigh and blend this compound, HPMC K100M, and lactose monohydrate in a high-shear mixer.[9]
-
Granulation: Prepare a binder solution of Povidone in isopropyl alcohol. Add the binder solution slowly to the powder blend under continuous mixing to form a damp mass.[3]
-
Sieving: Pass the wet mass through a suitable sieve (e.g., #12) to form granules.[9]
-
Drying: Dry the granules in a hot air oven at an appropriate temperature (e.g., 40-60°C) until the desired moisture content is reached.[3]
-
Sizing: Pass the dried granules through a smaller sieve (e.g., #16) to obtain uniform granule size.[9]
-
Lubrication: Add talc and magnesium stearate to the sized granules and blend for a short period (e.g., 5 minutes).[9]
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.[6]
dot
Caption: Wet Granulation Workflow for Matrix Tablets.
Evaluation of Formulated Tablets
Protocol 3: Physical Characterization of Tablets
-
Weight Variation: Weigh 20 tablets individually and calculate the average weight. The individual weights should be within acceptable limits of the average.[3]
-
Hardness: Measure the crushing strength of at least five tablets using a hardness tester.[9]
-
Friability: Weigh a sample of tablets, place them in a friability tester, and operate for a set number of rotations (e.g., 100). Re-weigh the tablets and calculate the percentage of weight loss, which should typically be less than 1%.[6]
-
Drug Content: Assay a representative sample of powdered tablets to determine the amount of this compound per tablet, typically using a validated HPLC method.[6]
Protocol 4: In-Vitro Dissolution Studies
This is a critical test to determine the drug release profile.
-
Apparatus: Use USP Dissolution Apparatus 2 (Paddle method).[10]
-
Dissolution Medium: For sustained-release formulations, a two-stage dissolution is often employed to simulate the gastrointestinal tract:
-
Procedure:
-
Place one tablet in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5°C.[10]
-
Set the paddle speed to 50 rpm.[10]
-
Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for diclofenac content using a suitable analytical method, such as UV-Vis spectrophotometry at the λmax of diclofenac.[11]
-
dot
Caption: Two-Stage In-Vitro Dissolution Testing Workflow.
In-Vivo Pharmacokinetic Studies
Protocol 5: Bioavailability Study in a Relevant Animal Model (e.g., Rabbits or Dogs)
-
Study Design: Use a crossover study design with a sufficient number of healthy, fasted animals.
-
Dosing: Administer the developed sustained-release this compound formulation and an immediate-release reference formulation.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[4]
-
Plasma Analysis: Separate the plasma and analyze for diclofenac concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[4]
Data Presentation
Table 1: Example Formulations for Sustained-Release this compound (100 mg)
| Ingredient (mg/tablet) | Formulation F1 (Hydrophilic) | Formulation F2 (Hydrophobic) |
| This compound | 100 | 100 |
| HPMC K100M | 150 | - |
| Ethylcellulose | - | 150 |
| Lactose Monohydrate | 40 | 40 |
| Povidone (PVP K30) | 5 | 5 |
| Talc | 3 | 3 |
| Magnesium Stearate | 2 | 2 |
| Total Weight | 300 | 300 |
Note: These are starting point formulations and will require optimization.
Table 2: Comparative In-Vitro Dissolution Data (Hypothetical)
| Time (hours) | Formulation F1 (% Released) | Formulation F2 (% Released) |
| 1 | 15 | 10 |
| 2 | 25 | 18 |
| 4 | 45 | 35 |
| 6 | 60 | 50 |
| 8 | 75 | 65 |
| 12 | 90 | 85 |
| 24 | >95 | >95 |
Table 3: Expected Pharmacokinetic Parameters for Sustained-Release Diclofenac
| Parameter | Immediate Release | Sustained Release (Expected) |
| Cmax (ng/mL) | High | Lower |
| Tmax (hours) | 1-2 | 4-8 |
| AUC (ng·h/mL) | Equivalent | Equivalent |
| Half-life (hours) | ~2 | Extended apparent half-life |
Note: These are expected trends. Actual values must be determined experimentally.
Signaling Pathways and Release Mechanisms
dot
Caption: Drug Release Mechanisms from Matrix Tablets.
Conclusion
The development of a sustained-release formulation of this compound is a viable strategy to improve its therapeutic profile. By employing established formulation techniques such as matrix tablet formation with hydrophilic or hydrophobic polymers, and following systematic evaluation protocols, researchers can achieve a product with a controlled and extended drug release profile. The protocols and data presented here provide a solid foundation for initiating such a development program.
References
- 1. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. In-vitro and in-vivo studies of the diclofenac sodium controlled-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pjps.pk [pjps.pk]
- 7. discoveryjournals.org [discoveryjournals.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ajpamc.com [ajpamc.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. ajprr.com [ajprr.com]
Troubleshooting & Optimization
overcoming formulation challenges with diclofenac epolamine patches
Technical Support Center: Diclofenac Epolamine Patches
Welcome to the technical support center for the formulation of this compound transdermal patches. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and formulation data to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the development and testing of this compound patches.
Category 1: Adhesion & Tackiness Problems
Question: My patch is falling off the substrate/skin too early. How can I improve adhesion?
Answer: Poor adhesion is a common issue that can compromise drug delivery.[1] The adhesive must be strong enough to withstand friction from clothing and daily activities but not so strong that it causes skin damage upon removal.[2][3] Consider the following troubleshooting steps:
-
Polymer/Adhesive Selection: The choice of pressure-sensitive adhesive (PSA) is critical. PSAs are broadly categorized into acrylic, silicone, and polyisobutylene (PIB) adhesives. Each has different adhesive properties. You may need to screen different types or blends of adhesives to find one compatible with your formulation and desired wear time.
-
Increase Adhesive Mass/Thickness: A thicker adhesive layer can sometimes improve the bond with the skin. However, this may also affect drug release kinetics, so re-evaluation of permeation is necessary.
-
Formulation Excipients: Plasticizers and other excipients can significantly impact the viscoelastic properties of the adhesive. An incorrect concentration can reduce tack and peel strength. Re-evaluate the type and concentration of plasticizers in your formulation.
-
Environmental Factors: High humidity and temperature can negatively affect patch adhesion.[1] Ensure your testing environment is controlled. For end-users, this means selecting an application site that is clean, dry, and free of hair.
Question: The patch is too sticky and causes pain or leaves residue upon removal. What should I do?
Answer: Excessive adhesion can lead to skin irritation and damage.[3][4]
-
Reduce Adhesive Mass: A thinner adhesive layer may reduce the overall peel adhesion force.
-
Modify Adhesive Composition: Investigate different PSAs known for gentler removal. Silicone-based adhesives are often recognized for their lower trauma upon removal compared to some acrylics.
-
Incorporate Release-Promoting Excipients: While less common, certain additives can be tested to modulate the adhesive bond over time.
-
Evaluate Peel Adhesion Force: Quantify the adhesion using a peel adhesion test. This allows you to compare different formulations and aim for an optimal peel force that ensures adhesion without causing pain.[4][5]
Category 2: Drug Release & Permeation Issues
Question: The in vitro drug release from my patch is too slow or incomplete. How can I enhance it?
Answer: Suboptimal drug release can lead to insufficient therapeutic effect. The following factors are key:
-
Drug Loading: Ensure the drug is not supersaturated to the point of crystallization, but a high thermodynamic activity is necessary to drive release. The drug should be molecularly dispersed within the adhesive matrix.[6]
-
Permeation Enhancers: Incorporate chemical permeation enhancers into your formulation. These substances reversibly disrupt the stratum corneum barrier, allowing for increased drug flux.[7] Common enhancers include propylene glycol, oleic acid, terpenes (like limonene), and urea.[8][9]
-
Plasticizer Optimization: Plasticizers can increase the free volume within the polymer matrix, facilitating drug molecule mobility and release.[10] Experiment with different types and concentrations of plasticizers like propylene glycol (PG) or dibutyl phthalate.[10]
-
Polymer Matrix: The type of polymer used significantly affects drug diffusion. A more hydrophilic polymer might be suitable for a water-soluble salt like this compound. Hydrogel-based patches, for instance, can enhance skin hydration and permeability.[7]
Question: I'm observing high variability in my in vitro skin permeation test (IVPT) results. How can I minimize this?
Answer: High variability is a known challenge in IVPT, especially with drugs like diclofenac.[11][12]
-
Standardize Skin Source: Use skin from the same donor and anatomical site whenever possible. If using animal models, ensure consistency in species, age, and skin preparation.
-
Increase Replicates: For highly variable compounds, increasing the number of replicates (e.g., up to 20 skin samples per formulation) can improve the statistical power of your study.[11][12]
-
Membrane Integrity Check: Before starting the experiment, always check the integrity of the skin membrane to ensure the barrier function is intact.
-
Control Experimental Conditions: Maintain tight control over temperature, receptor fluid composition, and stirring speed in the Franz diffusion cells.[13]
Category 3: Physical & Chemical Stability Challenges
Question: I am observing crystal formation in my patches during storage. How can I prevent this?
Answer: Drug crystallization is a critical stability issue that reduces the concentration of dissolved drug, thereby decreasing the therapeutic efficacy of the patch.[6][14][15]
-
Incorporate Crystallization Inhibitors: Polymers like polyvinylpyrrolidone (PVP) and copovidone are effective crystallization inhibitors.[6][14] They work by sterically hindering the drug molecules from aligning into a crystal lattice.
-
Use Co-solvents: Adding a co-solvent system can increase the solubility of the drug within the adhesive matrix, preventing it from reaching a supersaturated state.[6] Lipid-based co-solvents have shown success in preventing recrystallization of diclofenac sodium in patches.[6]
-
Optimize Drug Load: Ensure the drug concentration is below its saturation point in the final formulation under storage conditions. If a supersaturated system is desired for higher flux, the use of crystallization inhibitors is essential.
-
Analytical Monitoring: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to detect and characterize crystal formation during stability studies.[6][16]
Question: The patch properties (e.g., color, flexibility) are changing over time. What is causing this?
Answer: Changes in physical properties indicate potential chemical degradation or physical instability.
-
Chemical Stability: Conduct compatibility studies between this compound and all excipients using techniques like Fourier-Transform Infrared Spectroscopy (FTIR).[17][18] This ensures there are no chemical interactions causing degradation.
-
Physical Stability: Evaluate parameters like folding endurance, moisture content, and moisture absorption under accelerated stability conditions (e.g., 40°C / 75% RH).[17][19] An inappropriate choice of plasticizer or polymer can lead to changes in flexibility (folding endurance).
-
Packaging: Ensure patches are stored in appropriate moisture-proof packaging to prevent changes due to humidity absorption.
Quantitative Data on Formulation Components
The tables below summarize quantitative data from various studies to guide formulation decisions.
Table 1: Effect of Permeation Enhancers on Diclofenac Flux
| Permeation Enhancer | Concentration | Substrate | Enhancement Ratio (Flux) | Source |
| Urea | 10% | Horse Skin | Significant Increase | [9] |
| Oleic Acid | 15% | Horse Skin | Significant Increase | [9] |
| d-Limonene | 5% | Horse Skin | Highest Increase | [9] |
| Triacetin | 10% | Human Cadaver Skin | Best among tested | [20] |
Table 2: Adhesion Properties Testing Methods
| Test Method | Property Measured | Description |
| Peel Adhesion Test | Force of Removal | Measures the force required to peel the patch from a substrate at a controlled angle and speed.[4][5] |
| Tack Test (Probe/Loop) | Initial Stickiness | Measures the force needed to separate the adhesive from a surface immediately after application under light pressure.[4][5][21] |
| Shear Adhesion Test | Cohesive Strength | Assesses the resistance of the adhesive to shearing forces, indicating its ability to remain in place under friction.[4][5][21] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cell
This protocol outlines the method for assessing the rate at which diclofenac permeates through a skin membrane.
1. Objective: To quantify the flux of this compound from a transdermal patch across a skin membrane.
2. Materials & Equipment:
-
Franz diffusion cells
-
Human or animal skin (e.g., rat abdominal skin), properly prepared and equilibrated[22]
-
Receptor solution: Phosphate buffer pH 7.4[13]
-
Magnetic stirrer and stir bars
-
Water bath or circulating jacket to maintain 37°C ± 0.5°C[22]
-
HPLC system for drug quantification
-
Test patch and reference product
3. Methodology:
-
Skin Preparation: Excise full-thickness skin from the source. Carefully remove any subcutaneous fat and hair. Equilibrate the skin in phosphate buffer for at least one hour before mounting.[22]
-
Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum side facing the donor compartment.[22]
-
Receptor Compartment: Fill the receptor compartment with pre-warmed and de-gassed phosphate buffer (pH 7.4). Ensure no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor compartment.
-
Temperature Control: Place the assembled cells in a water bath or connect to a circulating system to maintain the skin surface temperature at 32°C (which corresponds to a receptor fluid temperature of 37°C).
-
Patch Application: Cut the transdermal patch to the exact size of the diffusion area of the cell. Apply the patch to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) from the receptor compartment through the sampling arm.[22] Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain a constant volume.
-
Analysis: Analyze the collected samples for diclofenac concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot this against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
Protocol 2: Peel Adhesion Test (180° Peel)
This protocol measures the force required to remove the patch, providing a quantitative measure of its adhesive strength.
1. Objective: To determine the peel adhesion force of the transdermal patch.
2. Materials & Equipment:
-
Tensile tester or texture analyzer with a peel test fixture
-
Standard test substrate (e.g., polished stainless steel plate)
-
Test patch
-
Standardized roller (e.g., 2 kg)
3. Methodology:
-
Sample Preparation: Cut the transdermal patch into uniform strips (e.g., 25 mm width).
-
Substrate Application: Remove the release liner from the patch strip and apply it to the clean, dry stainless steel plate.
-
Standardization: Use the standardized roller to press the patch onto the substrate, rolling back and forth once at a controlled speed to ensure uniform contact. Allow the patch to dwell on the substrate for a specified time (e.g., 10 minutes).[23]
-
Testing: Clamp the free end of the patch strip into the upper jaw of the tensile tester and the substrate into the lower jaw.
-
Peel Measurement: Initiate the test. The machine will pull the patch away from the substrate at a 180° angle and a constant speed (e.g., 300 mm/min).
-
Data Recording: The force required to peel the patch is recorded continuously throughout the test.
-
Data Analysis: The average force over a specified portion of the peel is calculated and typically reported in Newtons per meter (N/m) or grams-force per inch (gf/in).
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key processes in patch formulation and troubleshooting.
Caption: Troubleshooting workflow for low drug permeation.
Caption: Experimental workflow for an In Vitro Permeation Test.
References
- 1. Managing problems when using transdermal patches – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 2. strouse.com [strouse.com]
- 3. youtube.com [youtube.com]
- 4. formulationbio.com [formulationbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Hydrogel increases diclofenac skin permeation and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of In-vitro Permeation Pattern of Ketorolac Tromethamine Transdermal Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction and inhibition of crystallization in drug-in-adhesive-type transdermal patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. ymerdigital.com [ymerdigital.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijcrt.org [ijcrt.org]
- 23. formulationbio.com [formulationbio.com]
Technical Support Center: Optimizing Drug Loading in Diclofenac Epolamine Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of drug loading in diclofenac epolamine nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the definitions of Drug Loading (DL) and Encapsulation Efficiency (EE%)?
Drug Loading (DL) and Encapsulation Efficiency (EE%) are two critical parameters for evaluating the performance of a nanomedicine formulation.[1]
-
Drug Loading (DL %): This represents the mass ratio of the encapsulated drug to the total mass of the nanoparticle. It is a measure of how much drug is present per unit weight of the nanoparticle.
-
Encapsulation Efficiency (EE %): This reflects the percentage of the initial drug amount used in the formulation process that has been successfully entrapped within the nanoparticles.[1] It indicates the efficiency of the preparation method.[1]
Q2: What are the most critical factors influencing the drug loading of this compound in nanoparticles?
Several factors can significantly impact drug loading. These include the physicochemical properties of the drug and polymer, as well as the formulation and process parameters.[2] Key factors include:
-
Drug-to-Polymer Ratio: Adjusting this ratio is a primary method to enhance drug loading capacity.[3]
-
Method of Preparation: Since diclofenac salts are water-soluble, methods like double emulsification solvent evaporation (w/o/w) are often preferred over single emulsion (o/w) or nanoprecipitation techniques used for hydrophobic drugs.[4]
-
Choice of Organic Solvent: The solvent used to dissolve the polymer and drug affects nanoparticle properties.[2]
-
Type and Concentration of Stabilizer: Stabilizers (or surfactants) like polyvinyl alcohol (PVA) prevent particle aggregation and influence final particle size and drug entrapment.[2][5][6]
-
Homogenization/Sonication Parameters: The speed and duration of homogenization or sonication can control particle size, which in turn can affect drug loading.[7]
Q3: Why is my encapsulation efficiency for this compound low?
Low encapsulation efficiency for a hydrophilic (water-soluble) drug like this compound is a common challenge, especially with emulsion-based methods. The primary reason is the tendency of the drug to partition into the external aqueous phase during the formulation process instead of remaining in the polymer matrix. Optimizing the formulation, such as using a double emulsion (w/o/w) method, can help entrap the drug in an internal aqueous phase.[4]
Q4: How does particle size affect drug loading?
The relationship between particle size and drug loading is complex. High drug loading can sometimes lead to particle aggregation and an increase in overall particle size.[3] Conversely, formulation parameters that reduce particle size, such as increased stabilizer concentration, might also affect encapsulation efficiency.[2] In some studies with diclofenac-loaded PLGA nanoparticles, an increase in the amount of drug added to the formulation led to a larger particle size but a decrease in encapsulation efficiency.[4]
Q5: What causes batch-to-batch inconsistency in my nanoparticle formulations?
Inconsistent results often stem from variability in process parameters, especially during manual preparation. Key factors include:
-
Mixing Speed and Rate of Addition: The rate at which the organic phase is added to the aqueous phase can significantly impact particle formation.
-
Solvent Evaporation Rate: Variations in temperature or pressure during solvent evaporation can alter nanoparticle characteristics.
-
Homogenization/Sonication: Inconsistent energy input during emulsification leads to variations in particle size and distribution.
Using automated systems like syringe pumps for controlled addition or microfluidic devices for rapid and controlled mixing can significantly improve reproducibility.[8]
Section 2: Troubleshooting Guide
Problem: Low Drug Loading or Encapsulation Efficiency (< 50%)
| Possible Cause | Recommended Solution |
| Suboptimal Drug-to-Polymer Ratio | Systematically prepare several batches varying the initial mass ratio of this compound to the polymer (e.g., PLGA, Ethylcellulose). Analyze each batch for EE% to identify the optimal ratio.[3][4] |
| Drug Leakage into External Aqueous Phase | For the water-soluble this compound, switch from a single emulsion (o/w) to a double emulsion (w/o/w) solvent evaporation method. This entraps the drug in an internal water phase, reducing leakage.[4] |
| Inappropriate Stabilizer Concentration | Optimize the concentration of the stabilizer (e.g., PVA). Too little may not form a stable emulsion, while too much can sometimes lower EE%. Test a range of concentrations (e.g., 0.1% to 1% w/v).[5][6] |
| Poor Affinity Between Drug and Polymer | Consider modifying the polymer to enhance interaction with the drug. For instance, using copolymers with different properties can improve encapsulation.[9] |
Problem: Large Particle Size (> 300 nm) or High Polydispersity Index (PDI > 0.3)
| Possible Cause | Recommended Solution |
| Inefficient Emulsification | Increase the homogenization speed (e.g., from 8,000 rpm to 12,000 rpm) or the duration/power of sonication to create smaller and more uniform emulsion droplets.[7][10] |
| Particle Aggregation | Increase the concentration of the stabilizer (e.g., PVA) in the external aqueous phase to provide a better steric or electrostatic barrier against aggregation.[2] Also, ensure the zeta potential is sufficiently high (typically > ±20 mV) for electrostatic stability.[5][6] |
| High Polymer Concentration | A high concentration of the polymer in the organic phase can lead to a more viscous solution, resulting in larger particles. Try decreasing the polymer concentration.[7] |
| Ostwald Ripening | This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by selecting a solvent with very low water solubility and ensuring rapid solvent removal after emulsification. |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles via Double Emulsion (w/o/w) Solvent Evaporation
This method is suitable for encapsulating hydrophilic drugs like this compound.
Materials:
-
This compound
-
Polymer (e.g., PLGA 50:50)
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate)[6][11]
-
Stabilizer (e.g., Polyvinyl Alcohol - PVA)
-
Deionized Water
Procedure:
-
Preparation of Internal Aqueous Phase (w1): Dissolve a precise amount of this compound in a small volume of deionized water.
-
Preparation of Organic Phase (o): Dissolve a precise amount of polymer (e.g., PLGA) in an organic solvent.
-
Formation of Primary Emulsion (w1/o): Add the internal aqueous phase (w1) to the organic phase (o). Emulsify using a high-speed homogenizer or probe sonicator to form a stable primary water-in-oil emulsion.
-
Preparation of External Aqueous Phase (w2): Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Formation of Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) dropwise into the external aqueous phase (w2) under continuous high-speed homogenization.[10]
-
Solvent Evaporation: Stir the resulting double emulsion at room temperature under a fume hood for several hours (or use a rotary evaporator at reduced pressure) to allow the organic solvent to evaporate completely.[12][13] This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed (e.g., 15,000-20,000 rpm) for 20-30 minutes.[10]
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess stabilizer and unencapsulated drug.
-
Final Product: The washed pellet can be resuspended for immediate analysis or lyophilized (freeze-dried) for long-term storage.
Protocol 2: Quantification of Drug Loading (DL) and Encapsulation Efficiency (EE%)
Procedure:
-
Sample Preparation: Take a precisely weighed amount of lyophilized nanoparticles.
-
Drug Extraction: Dissolve the nanoparticles in a suitable organic solvent (e.g., ethyl acetate) that dissolves the polymer but in which the drug can be extracted.[4]
-
Quantification: Analyze the amount of diclofenac in the solution using a validated analytical method, such as UV-Vis spectrophotometry (at ~276 nm) or High-Performance Liquid Chromatography (HPLC).[4]
-
Calculation of Unencapsulated Drug: The amount of unencapsulated drug can be determined by analyzing the supernatant collected during the first centrifugation step (Step 7 in Protocol 1).[10]
-
Calculations:
-
EE (%) = (Total Drug Amount - Amount of Free Drug in Supernatant) / Total Drug Amount * 100
-
DL (%) = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) * 100
-
Section 4: Data and Visualizations
Quantitative Data Summary
The following tables summarize typical results and influencing factors based on published studies for diclofenac-loaded nanoparticles.
Table 1: Influence of Formulation Variables on Nanoparticle Properties
| Variable | Effect on Particle Size | Effect on Encapsulation Efficiency (EE%) |
| Increasing Drug/Polymer Ratio | Generally increases[4] | Often decreases after an optimal point[4] |
| Increasing Polymer Concentration | Increases[7] | May increase to a plateau, then decrease |
| Increasing Stabilizer Conc. | Generally decreases, then may increase[2][14] | Variable; often an optimal concentration exists[5][6] |
| Increasing Homogenization Speed | Decreases[10] | May increase due to smaller emulsion droplets |
Table 2: Example Formulation Data for Diclofenac-Loaded PLGA Nanoparticles (Data compiled from literature for illustrative purposes)[5][6][15]
| Stabilizer Type | Stabilizer Conc. (% w/v) | Centrifugation (rpm) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PVA | 0.25 | 12,000 | 92.4 ± 7.6 | - | ~80.2 |
| PVA | 1.00 | 12,000 | - | -11.14 ± 0.5 | - |
| DMAB | 0.10 | 12,000 | 108.0 ± 2.1 | - | ~77.3 |
| DMAB | 0.25 | 12,000 | - | -27.71 ± 0.6 | - |
Visual Workflow and Logic Diagrams
References
- 1. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptcp.com [jptcp.com]
- 5. Design and optimization of PLGA-based diclofenac loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Optimization of PLGA-Based Diclofenac Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificarchives.com [scientificarchives.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scielo.br [scielo.br]
- 11. We are upgrading our site. Visit after sometime. [pharmasop.in]
- 12. researchgate.net [researchgate.net]
- 13. sciencescholar.us [sciencescholar.us]
- 14. researchgate.net [researchgate.net]
- 15. Design and Optimization of PLGA-Based Diclofenac Loaded Nanoparticles | PLOS One [journals.plos.org]
Technical Support Center: Stability Testing of Diclofenac Epolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of diclofenac epolamine in various formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound in different dosage forms.
Topical Gels
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound gel showing rapid degradation under light exposure? | Diclofenac is known to be photolabile.[1] Excipients in the gel formulation might not offer sufficient photoprotection. | - Conduct photostability studies according to ICH Q1B guidelines.[2][3] - Incorporate photostabilizing agents or UV absorbers into the formulation.[4] - Package the gel in opaque or UV-resistant containers. |
| I am observing unexpected peaks in my HPLC chromatogram during stability analysis of a gel formulation. What could be the cause? | - Degradation of this compound. - Leaching of compounds from the packaging material. - Interaction between diclofenac and gel excipients. | - Perform forced degradation studies to identify potential degradation products.[5] - Analyze a placebo gel formulation to check for excipient interference. - Evaluate drug-excipient compatibility using techniques like DSC or FTIR. |
| The viscosity of my this compound gel changes significantly during stability studies. Why is this happening? | - Polymer degradation or cross-linking due to temperature or light exposure. - pH shift in the formulation over time. - Interaction between the active ingredient and the gelling agent. | - Monitor the pH of the gel at each stability time point. - Evaluate the stability of the gelling agent under the same storage conditions. - Assess the compatibility of this compound with the chosen gelling agent.[6] |
Transdermal Patches
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| The adhesive properties of my this compound patch are decreasing over time. What is the reason? | - Degradation of the adhesive polymer due to interaction with diclofenac or other excipients. - Migration of formulation components to the adhesive layer. - Effect of temperature and humidity on the adhesive. | - Conduct adhesion tests at various stability time points. - Evaluate the compatibility of the drug and excipients with the adhesive. - Store the patches in appropriate humidity-controlled environments. |
| I am finding it difficult to extract this compound from the patch for assay and impurity analysis. | - Strong binding of the drug to the patch matrix. - Inefficient extraction solvent or procedure. | - Optimize the extraction method by trying different solvents and techniques (e.g., sonication, homogenization). - Ensure complete dissolution of the adhesive and matrix components. |
| Drug content uniformity is failing in my patch stability batches. What could be the issue? | - Non-uniform drug distribution during the manufacturing process. - Migration of the drug within the patch matrix during storage. - Degradation of the drug in certain areas of the patch. | - Review and optimize the manufacturing process to ensure uniform drug loading. - Assess the physical stability of the patch matrix at different storage conditions. |
Oral Formulations (Tablets)
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| My this compound tablets are showing discoloration upon storage. | - Degradation of the drug, particularly oxidative degradation. - Interaction with excipients, especially those containing reactive impurities like peroxides.[7] - Maillard reaction if reducing sugars are present as excipients. | - Conduct forced degradation studies to identify the colored degradants. - Screen excipients for reactive impurities. - Consider adding an antioxidant to the formulation. - Use packaging that protects from light and oxygen. |
| The dissolution profile of my tablets is changing during stability studies. | - Changes in the physical properties of the drug substance (e.g., crystal form). - Alteration in the properties of excipients like disintegrants or binders. - Formation of less soluble degradation products. | - Monitor the solid-state properties of this compound using techniques like XRD or DSC. - Evaluate the stability of the excipients used in the formulation. - Characterize the solubility of any identified degradation products. |
| I am observing an increase in a specific impurity peak during the stability study of my enteric-coated tablets. | - Acid-catalyzed degradation of this compound within the core if the enteric coat is not robust. - Interaction between the drug and the enteric coating polymer. | - Test the acid resistance of the enteric coating at each stability time point.[8] - Perform compatibility studies between this compound and the enteric coating material. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include:
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[1][4]
-
Hydrolysis: Diclofenac can undergo hydrolysis, especially under acidic or alkaline conditions. In acidic conditions, it can cyclize to form an indolinone derivative.[9][10]
-
Oxidation: Diclofenac is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or metal ions.[7]
Q2: Which analytical method is most suitable for stability testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used and recommended method for the stability testing of this compound.[11][12] A validated stability-indicating HPLC method can separate diclofenac from its degradation products and formulation excipients, allowing for accurate quantification of the active ingredient and its impurities.[11]
Q3: What are the typical stress conditions for forced degradation studies of this compound as per ICH guidelines?
A3: According to ICH guidelines, forced degradation studies for this compound should include exposure to:[13][14]
-
Acidic conditions: e.g., 0.1 N HCl at elevated temperature.
-
Alkaline conditions: e.g., 0.1 N NaOH at elevated temperature.
-
Oxidative conditions: e.g., 3% hydrogen peroxide at room temperature.[15]
-
Thermal stress: e.g., dry heat at a temperature higher than that used for accelerated stability testing.
-
Photolytic stress: Exposure to a combination of visible and UV light as specified in ICH Q1B.[2]
Q4: How do excipients influence the stability of this compound in different formulations?
A4: Excipients can significantly impact the stability of this compound. For instance:
-
In gels , the choice of gelling agent can affect the degradation rate.[6]
-
In tablets , excipients containing reactive impurities like peroxides can promote oxidative degradation.[7] The presence of moisture-scavenging excipients can enhance stability in solid dosage forms.
-
In patches , the adhesive and other matrix components can interact with the drug, affecting both stability and adhesion.
Q5: What are the key validation parameters for a stability-indicating HPLC method for this compound?
A5: As per ICH Q2(R1) guidelines, the key validation parameters for a stability-indicating HPLC method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[11]
Data Presentation
Table 1: Summary of Diclofenac Degradation under Forced Conditions
| Stress Condition | Formulation Type | Observed Degradation (%) | Key Degradation Products |
| Acid Hydrolysis (0.1N HCl, 5 hours) | Solution | 85.6% | Indolinone derivative |
| Alkaline Hydrolysis (0.1N NaOH, 5 hours) | Solution | 78.2% | Not specified |
| Oxidative (0.3% H₂O₂, 5 hours) | Solution | 67.7% | Hydroxylated derivatives |
| Photolytic (UV/Visible Light) | Gel | >10% in under 4 minutes | Quinone imine structures |
Note: The data presented is a compilation from various studies and the exact degradation percentage can vary based on specific experimental conditions.[4][5]
Experimental Protocols
Protocol 1: Photostability Testing of this compound Gel
Objective: To assess the photostability of a this compound gel formulation according to ICH Q1B guidelines.
Materials:
-
This compound gel formulation
-
Placebo gel formulation
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option 1 or 2 (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
UV-transparent and opaque sample containers
-
Validated stability-indicating HPLC method
Procedure:
-
Spread a thin layer of the this compound gel (approximately 1 mm thick) in suitable UV-transparent containers.
-
Prepare a set of control samples by placing the gel in opaque containers to protect them from light.
-
Place both the exposed and control samples in the photostability chamber.
-
Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time intervals, withdraw samples from both the exposed and control groups.
-
Analyze the samples for the assay of this compound and the presence of degradation products using a validated stability-indicating HPLC method.
-
Evaluate any changes in the physical appearance of the gel (e.g., color, clarity, consistency).
Protocol 2: Forced Degradation by Oxidation
Objective: To investigate the oxidative degradation of this compound.
Materials:
-
This compound drug substance or formulation
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Methanol or other suitable solvent
-
Validated stability-indicating HPLC method
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent.
-
Add a specific volume of hydrogen peroxide solution to the drug solution to achieve the desired concentration (e.g., 0.3% H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the reaction if necessary (e.g., by dilution or addition of a reducing agent that does not interfere with the analysis).
-
Analyze the samples by HPLC to determine the remaining concentration of this compound and to detect and quantify any degradation products.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for Stability Testing of Pharmaceutical Products.
References
- 1. Advanced oxidation of the pharmaceutical drug diclofenac with UV/H2O2 and ozone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pjps.pk [pjps.pk]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. staff.najah.edu [staff.najah.edu]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of a short stability-indicating HPLC method for diclofenac sodium gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snscourseware.org [snscourseware.org]
- 14. database.ich.org [database.ich.org]
- 15. Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications [mdpi.com]
Technical Support Center: Troubleshooting Variability in Diclofenac Epolamine HPLC Assays
Welcome to the technical support center for diclofenac epolamine HPLC assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a reversed-phase HPLC method for this compound?
A typical starting point for a reversed-phase HPLC method for diclofenac involves a C18 column and a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol. The detection wavelength is usually set around 276-282 nm.
Q2: My diclofenac peak is tailing. What are the common causes and solutions?
Peak tailing for diclofenac, a weakly acidic compound, can be caused by several factors:
-
Secondary interactions: Unwanted interactions between diclofenac and active sites on the column packing material (e.g., residual silanols) can cause tailing.[1]
-
Column degradation: A void at the column inlet or a contaminated frit can lead to poor peak shape.[2][3]
-
Inappropriate mobile phase pH: If the mobile phase pH is too close to the pKa of diclofenac (around 4), it can exist in both ionized and non-ionized forms, leading to peak tailing.[4]
-
Sample overload: Injecting too much sample can saturate the column and cause peak distortion.[3]
Solutions include adjusting the mobile phase pH to be at least 1.5-2 units away from the pKa, using a well-deactivated column, ensuring proper sample cleanup, and optimizing the injection volume and concentration.[1][3]
Q3: I am observing a shift in the retention time of my diclofenac peak. What should I check?
Retention time shifts can be attributed to:
-
Changes in mobile phase composition: Inaccurate preparation or degradation of the mobile phase can alter its elution strength.[2][3]
-
Fluctuations in column temperature: Even minor temperature changes can affect retention times. Ensure the column compartment is thermostatically controlled.
-
Column aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
-
Inconsistent flow rate: A malfunctioning pump can cause variations in the flow rate, directly impacting retention times.
Q4: How does the pH of the mobile phase affect the analysis of diclofenac?
The pH of the mobile phase is a critical parameter in the HPLC analysis of diclofenac. Diclofenac is an acidic compound, and its degree of ionization is pH-dependent.[5][6] At a pH below its pKa, it is primarily in its neutral, more retained form in reversed-phase chromatography. At a pH above its pKa, it is in its ionized, less retained form. Controlling the pH is crucial for achieving consistent retention times and good peak shapes.[4][6] Determination of diclofenac under alkaline conditions has been reported to have greater accuracy.[5]
Q5: What are the common degradation products of diclofenac that might interfere with my assay?
Diclofenac can degrade under various stress conditions such as acid and alkali hydrolysis, oxidation, and photolysis.[7][8][9] Common degradation products include hydroxylated derivatives and other related compounds.[7][10][11] It is essential to have a stability-indicating method that can separate the main diclofenac peak from any potential degradation products to ensure accurate quantification.[8][12]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues for the this compound peak.
Experimental Protocol: Peak Shape Assessment
-
System Suitability: Before sample analysis, perform a system suitability test using a standard solution of this compound.
-
Tailing Factor Calculation: Calculate the tailing factor (T) for the diclofenac peak. A value of T ≤ 1.5 is generally acceptable.
-
Visual Inspection: Visually inspect the chromatogram for any signs of peak asymmetry.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting peak tailing in HPLC analysis.
Guide 2: Addressing Retention Time Shifts
This guide outlines steps to diagnose and correct variability in the retention time of the this compound peak.
Experimental Protocol: Retention Time Monitoring
-
Establish a Baseline: Inject a standard solution multiple times to establish a mean and standard deviation for the retention time.
-
Continuous Monitoring: During a sequence of sample analyses, monitor the retention time of the diclofenac peak in your quality control samples.
-
Set Acceptance Criteria: Define an acceptable range for retention time variation (e.g., ±2%).
Troubleshooting Workflow
Caption: A flowchart for troubleshooting retention time shifts in HPLC analysis.
Data and Protocols
Table 1: Example HPLC Method Parameters for Diclofenac Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | C8, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Acetonitrile:0.1% Phosphoric Acid (60:40 v/v)[13] | Methanol:Water (70:30 v/v), pH 3.0[9] | Acetonitrile:0.05 M Orthophosphoric Acid (65:35 v/v), pH 2.0[14] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[9] | 2.0 mL/min[14] |
| Detection | 276 nm[13] | 221 nm[9] | 210 nm[14] |
| Column Temp. | 25 °C[15] | 40 °C[16] | 25 °C[14] |
| Injection Vol. | 20 µL | 10 µL[16] | 20 µL[14] |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Stock Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.
-
Working Standard Solution Preparation: Dilute the stock standard solution with the mobile phase to achieve a final concentration within the expected range of the samples (e.g., 10-100 µg/mL).
-
Sample Preparation (for a gel formulation): Accurately weigh a portion of the gel equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter a portion of the solution through a 0.45 µm syringe filter before injection.
Protocol 2: System Suitability Testing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the working standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2.0%.
-
Calculate the tailing factor and the number of theoretical plates for the diclofenac peak. These values should meet the criteria specified in your validated method.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. lcms.cz [lcms.cz]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. RP-HPLC study of the degradation of diclofenac and piroxicam in the presence of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Stability-Indicating RP-HPLC Method for Determination of Diclofenac Potassium and Metaxalone from their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Evaluation of a short stability-indicating HPLC method for diclofenac sodium gels. | Semantic Scholar [semanticscholar.org]
- 13. revistadechimie.ro [revistadechimie.ro]
- 14. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kjar.spu.edu.iq [kjar.spu.edu.iq]
- 16. RP-HPLC Method Development for Estimation of Diclofenac Diethylamine Topical Solution: RP-HPLC Method development and validation of single topical dosage form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
strategies to reduce systemic exposure of topical diclofenac epolamine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on strategies to minimize systemic exposure of topical diclofenac epolamine formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when trying to reduce systemic exposure of topical diclofenac?
The main objective is to maximize the drug's concentration at the local target site (e.g., underlying muscle and soft tissue) while minimizing its entry into the systemic circulation.[1][2][3][4][5] This enhances the safety profile by reducing the risk of systemic adverse events, such as gastrointestinal issues, which are associated with oral NSAIDs.[1][6][7][8][9]
Q2: Which formulation strategy is most effective at limiting systemic absorption?
Topical patch formulations, such as the this compound 1.3% patch, have demonstrated the lowest systemic exposure compared to other topical forms like gels or solutions.[1][2][10][11] The patch system provides controlled and sustained release of the drug, allowing it to accumulate in the local tissues beneath the application site with minimal systemic uptake.[1][2][10][11] The systemic bioavailability from a this compound patch is approximately 1-2% of that from oral administration.[1][10][11]
Q3: How do penetration enhancers affect systemic exposure?
Penetration enhancers can be a double-edged sword. While they are used to increase the flux of diclofenac through the stratum corneum to reach underlying tissues, this can sometimes lead to increased plasma exposure.[12][13] An ideal formulation uses enhancers that promote local tissue absorption without proportionally increasing systemic uptake.[13] For example, excipients like propylene glycol, isopropyl alcohol, and oleic acid can influence skin permeation.[4][14][15]
Q4: What role do novel drug delivery systems, like nanotechnology, play in reducing systemic exposure?
Novel delivery systems aim to improve the therapeutic index of topical diclofenac by enhancing local delivery and controlling drug release.
-
Nano-emulsions and Nano-emulgels: These formulations can increase the release and diffusion of diclofenac through the skin compared to conventional formulations.[16][17]
-
Nanoparticle-loaded Microneedles: This innovative approach creates microchannels in the skin for localized, sustained drug delivery, which can maintain high tissue concentrations for extended periods (e.g., up to 72 hours) while controlling systemic bioavailability.[18][19]
-
Liposomes and Transfersomes: These vesicular systems can act as a drug reservoir in the skin, potentially extending the local pharmacological effects of diclofenac.[20]
Q5: Does the salt form of diclofenac (epolamine, sodium, diethylamine) influence systemic absorption?
Yes, the salt form can influence the physicochemical properties, solubility, and transport of the drug across the skin.[15] However, the overall formulation, including its excipients and vehicle, often plays a more significant role in determining the final permeation profile and systemic absorption than the salt form alone.[15] A product with a lower drug concentration but a more optimized vehicle may result in greater local delivery and lower systemic exposure than a higher-concentration product in a less optimal base.[15]
Troubleshooting Guides
Problem: High variability in in vitro skin permeation results.
-
Possible Cause: Inconsistent skin sample quality. Inter- and intra-individual variations in skin properties significantly impact percutaneous absorption.[12]
-
Solution:
-
Standardize the source and preparation of skin membranes (e.g., human or porcine skin).[21][22]
-
Ensure consistent thickness of dermatomed skin samples.
-
Run a sufficient number of replicates (n=6 or more per formulation) to account for inherent variability.[21][23]
-
Always run a control formulation alongside experimental ones to benchmark results.
-
Problem: Unexpectedly high plasma concentrations in preclinical in vivo studies.
-
Possible Cause 1: Formulation provides rapid skin penetration but poor local tissue retention. Faster penetration does not always equate to better local delivery and can increase systemic uptake.[12][13]
-
Troubleshooting:
-
Possible Cause 2: Compromised skin barrier integrity at the application site in the animal model.
-
Troubleshooting:
-
Carefully inspect the application site for any signs of irritation, erythema, or damage before and during the experiment.
-
Avoid excessive cleaning or shaving procedures that could abrade the stratum corneum.
-
Data Presentation: Pharmacokinetic Parameters
Table 1: Comparison of Systemic Exposure: Topical vs. Oral Diclofenac
| Formulation | Dose / Application | Mean Cmax (ng/mL) | Mean AUC (0-24h) (ng·h/mL) | Relative Bioavailability (vs. Oral) | Reference(s) |
| Oral Diclofenac | 50 mg Tablet, 3x daily | 3890 ± 1710 | - | 100% | [24] |
| Oral Diclofenac | 50 mg | 9640 | - | 100% | [1][2][11] |
| This compound Patch 1.3% | 1 Patch on painful area | 1.55 - 3.5 | - | ~1-2% | [1][10][11] |
| Diclofenac Sodium Gel 1% | 4g, 4x daily to one knee | 15 ± 7.3 | 233 ± 128 | ~5.8% | [11][24] |
| Diclofenac Spray Gel 4% | 40 mg spray application | 4.89 | - | ~2% (50-fold lower than oral) | [25] |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Table 2: In Vitro Permeation Comparison of Diclofenac Formulations
| Formulation | Mean Flux (μg/cm²/h) | Lag-Time (hours) | Drug Permeated at 24h (%) | Skin Model | Reference(s) |
| Diclofenac Solution | - | - | 34.4% | Pig Skin | [21][23][26] |
| Diclofenac Gel (1%) | 39.9 ± 0.9 | 1.97 ± 0.02 | 38.2% | Pig Skin | [21][23][26] |
| Diclofenac Patch (1.3%) | - | - | 54.6% | Pig Skin | [21][23][26] |
Flux: Rate of drug movement across the skin. Lag-Time: Time before the drug is detected in the receptor medium.
Experimental Protocols & Visualizations
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
This protocol is designed to compare the permeation profiles of different topical diclofenac formulations.[21][22][26]
1. Materials & Equipment:
-
Vertical Franz diffusion cells
-
Dermatome for consistent skin thickness
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)
-
Test formulations of this compound
-
HPLC system with UV detection for quantification[21]
-
Magnetic stirrers and water bath to maintain 32°C
2. Methodology:
-
Skin Preparation: Thaw frozen skin and remove subcutaneous fat. Cut skin to the appropriate size to fit between the donor and receptor chambers of the Franz cell.
-
Cell Assembly: Mount the skin sample onto the Franz cell with the stratum corneum facing the donor compartment.
-
Equilibration: Fill the receptor chamber with pre-warmed, degassed receptor solution and allow the system to equilibrate for 30 minutes.
-
Formulation Application: Apply a precise, finite dose of the test formulation evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor chamber for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analysis: Quantify the concentration of diclofenac in the collected samples using a validated HPLC-UV method.
-
Data Calculation: Calculate the cumulative amount of drug permeated per unit area over time. Determine key parameters such as steady-state flux (Jss) and lag time (t_lag).
Protocol 2: General Outline for In Vivo Pharmacokinetic Study
This protocol provides a framework for assessing the systemic absorption of a topical diclofenac formulation in an animal model (e.g., pig) or human volunteers.[1][2][24][27]
1. Study Design:
-
Randomized, crossover design is recommended to minimize inter-subject variability.[24][27]
-
Include an oral diclofenac arm as a reference for calculating relative bioavailability.
-
Define a washout period between treatments in a crossover study.
2. Subjects:
-
Use healthy subjects (animal or human) to avoid confounding factors.[24][27]
-
For animal models, Yorkshire-Landrace pigs have been shown to be suitable.[1][2]
3. Methodology:
-
Dosing: Administer the topical formulation to a well-defined anatomical site with a specific surface area. For patch systems, apply the patch and ensure adhesion.[1][27] For gels, apply a specific weight of the formulation.
-
Blood Sampling: Collect blood samples (e.g., via an indwelling catheter) at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to separate plasma and store frozen until analysis.
-
Bioanalysis: Quantify diclofenac concentrations in plasma using a validated LC-MS/MS method.[1][2]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters: Cmax, Tmax, AUC, and half-life (t1/2). Calculate relative bioavailability compared to the oral formulation.
References
- 1. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Topical Delivery Systems Effectively Transport Analgesics to Areas of Localized Pain via Direct Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogel increases diclofenac skin permeation and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Delivery Systems Effectively Transport Analgesics to Areas of Localized Pain via Direct Diffusion. [escholarship.org]
- 6. Multidisciplinary Guidelines for the Rational Use of Topical Non-Steroidal Anti-Inflammatory Drugs for Musculoskeletal Pain (2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topical this compound patch 1.3% for treatment of acute pain caused by soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical nonsteroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Flector) patch: evidence for topical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmos Corporation Completes Phase 1 Study Of Topical Diclofenac NanoEmulsion Cream - BioSpace [biospace.com]
- 18. Novel nano-in-micro fabrication technique of diclofenac nanoparticles loaded microneedle patches for localised and systemic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Enhanced Transdermal Delivery of Diclofenac Sodium via Conventional Liposomes, Ethosomes, and Transfersomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ingentaconnect.com [ingentaconnect.com]
- 22. research.monash.edu [research.monash.edu]
- 23. researchgate.net [researchgate.net]
- 24. Systemic bioavailability of topical diclofenac sodium gel 1% versus oral diclofenac sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Favourable dermal penetration of diclofenac after administration to the skin using a novel spray gel formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scholars@Duke publication: Comparison of skin permeability for three diclofenac topical formulations: an in vitro study. [scholars.duke.edu]
- 27. accessdata.fda.gov [accessdata.fda.gov]
improving the solubility of diclofenac epolamine for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diclofenac epolamine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of diclofenac?
A1: this compound is the epolamine salt of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This salt form is specifically designed to improve the solubility of diclofenac in both aqueous and organic solvents, which can facilitate its use in various experimental settings.[3] The primary mechanism of action for diclofenac is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2] Water and ethanol can also be used.[1] It is crucial to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted to the final desired concentration in your aqueous cell culture medium or buffer. This minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced cytotoxicity.
Q3: I am observing precipitation when I add my this compound solution to my cell culture medium. What could be the cause and how can I prevent this?
A3: Precipitation of this compound in aqueous solutions like cell culture media can occur for several reasons:
-
Final Concentration Exceeds Solubility: The final concentration of this compound in your assay may be higher than its solubility in the aqueous medium. It is important to consult solubility data and ensure your final concentration is within the soluble range.
-
pH of the Medium: Diclofenac is a weak acid with a pKa of approximately 4.[3] Its solubility is pH-dependent, with lower solubility in acidic conditions.[5] Standard cell culture media like DMEM and RPMI-1640 are typically buffered to a physiological pH (around 7.2-7.4), where diclofenac solubility is generally better. However, experimental conditions that lower the pH could lead to precipitation.
-
Insufficient Mixing: When adding the stock solution to the medium, ensure rapid and thorough mixing to facilitate dissolution and prevent localized high concentrations that can lead to precipitation.
-
Temperature: Solubility can be temperature-dependent. Ensure your medium is at the appropriate temperature (e.g., 37°C for cell culture) when adding the drug.
To prevent precipitation, consider pre-warming the cell culture medium, vortexing the solution immediately after adding the this compound stock, and preparing intermediate dilutions if necessary.
Q4: What are the known signaling pathways affected by diclofenac that I should consider when designing my in vitro assay?
A4: Beyond its primary function as a COX inhibitor, diclofenac has been shown to modulate several other key signaling pathways, which may be relevant depending on your research focus. These include:
-
PI3K/Akt/MAPK Signaling Axis: Diclofenac can induce apoptosis in cancer cells by inhibiting the PI3K/Akt survival pathway and activating the p38 and SAPK/JNK MAP kinases.[6][7]
-
NF-κB Signaling Pathway: Diclofenac has been observed to enhance proinflammatory cytokine-induced nitric oxide production in astrocytes through the NF-κB signaling pathway.[8]
Understanding these pathways can help in designing experiments to elucidate the specific mechanisms of diclofenac's effects in your model system.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in in vitro assays.
Problem: Poor or Inconsistent Solubility
| Potential Cause | Troubleshooting Step |
| Sub-optimal solvent | Ensure you are using a recommended solvent for your stock solution, such as DMSO.[1][2] |
| Precipitation during stock solution preparation | Use ultrasonication to aid in the dissolution of this compound in DMSO.[2] |
| Batch-to-batch variability | Be aware that the actual solubility may vary slightly between different batches of the compound.[1] It is advisable to perform a small-scale solubility test with a new batch before proceeding with large-scale experiments. |
| Incorrect pH of the final solution | Verify the pH of your final assay buffer or cell culture medium. Diclofenac solubility is lower in acidic conditions.[5] |
Problem: Unexpected Cellular Effects or Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line. Typically, this is less than 0.5% (v/v). Prepare a vehicle control (medium with the same final concentration of solvent) to differentiate between drug and solvent effects. |
| High drug concentration | Perform a dose-response experiment to determine the optimal concentration range for your assay. Diclofenac can exhibit cytotoxicity at higher concentrations.[9] |
| Interaction with media components | Cell culture media are complex mixtures. While less common, interactions between the drug and media components could occur. Consider using a simpler buffered salt solution for initial characterization if feasible. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 82 - 100 | 199.35 - 243.12 | [1][2] |
| Water | 82 | 199.35 | [1] |
| Ethanol | 82 | 199.35 | [1] |
Note: Solubility values may have slight batch-to-batch variations.[1]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 411.32 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 41.13 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.[2]
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: General Protocol for a Cell Viability (MTT) Assay
Materials:
-
Cells of interest (e.g., HCT-116, L929 fibroblasts)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 560-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diclofenac enhances proinflammatory cytokine-induced nitric oxide production through NF-kappaB signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Hydrogel-Based Controlled Release of Diclofenac Epolamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying hydrogel properties for the controlled release of diclofenac epolamine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, characterization, and in vitro release testing of this compound-loaded hydrogels.
Hydrogel Synthesis and Formulation
-
Question: My hydrogel is not forming a stable gel. What are the possible causes and solutions?
-
Answer: Insufficient gelation can be due to several factors:
-
Inadequate Cross-linker Concentration: A low concentration of the cross-linking agent can lead to a weak or non-existent gel network.[1] Gradually increase the cross-linker concentration in your formulation. Be aware that excessively high concentrations can make the hydrogel brittle and may negatively impact the drug release rate.
-
Improper Polymer/Monomer Concentration: The concentration of the hydrogel-forming polymer or monomer is critical. If the concentration is too low, the polymer chains may not be close enough to form a cross-linked network. Increase the polymer/monomer concentration incrementally.
-
Incorrect Polymerization Conditions: For chemically cross-linked hydrogels, ensure that the initiator concentration, temperature, and reaction time are optimal for the specific polymer system you are using. Refer to established protocols for your chosen materials.
-
pH of the Pre-gel Solution: The pH can influence the ionization of polymer chains and the effectiveness of the cross-linking agent. Adjust the pH of the pre-gel solution to the optimal range for your specific polymer and cross-linker combination.
-
-
-
Question: The viscosity of my hydrogel is too low for its intended application. How can I increase it?
-
Answer: To increase the viscosity and mechanical strength of your hydrogel, consider the following:
-
Increase Polymer Concentration: A higher polymer concentration will result in a more entangled network and thus higher viscosity.
-
Increase Cross-linking Density: A higher degree of cross-linking will create a more rigid hydrogel structure.[1]
-
Polymer Blends: Combining different polymers, such as a natural polymer with a synthetic one, can create synergistic effects that enhance viscosity. For instance, blending HPMC with Carbopol can increase viscosity due to hydrogen bonding between the two polymers.
-
-
Drug Loading and Release
-
Question: I am observing a significant "burst release" of this compound in the initial phase of my in vitro release study. How can I minimize this?
-
Answer: The initial burst release is often due to the drug being adsorbed on the hydrogel surface or located in the larger pores of the network.[2] To mitigate this:
-
Optimize Cross-linking Density: Increasing the cross-linker concentration can reduce the mesh size of the hydrogel, thereby slowing down the initial rapid release of the drug.[1]
-
Modify Polymer Composition: Incorporating hydrophobic monomers into the hydrogel network can increase interactions with the drug, leading to a more sustained release.
-
Post-loading Washing Step: After loading the drug, a brief washing step with the release medium can help remove surface-adsorbed drug molecules that contribute to the burst effect.
-
Double Cross-linking: Employing a secondary cross-linking method can create a more complex and tighter network, effectively reducing the initial burst release.[3][4]
-
-
-
Question: The release of this compound from my hydrogel is too slow. How can I achieve a faster release rate?
-
Answer: To accelerate the drug release, you can modify the hydrogel properties in the following ways:
-
Decrease Cross-linker Concentration: A lower cross-linking density will result in a larger mesh size, facilitating faster diffusion of the drug.[1]
-
Increase Hydrophilicity: Incorporating more hydrophilic monomers or polymers will increase the swelling of the hydrogel, which generally leads to a faster drug release.
-
Decrease Polymer Concentration: A lower polymer concentration can lead to a less dense network, allowing for quicker drug diffusion.[5]
-
-
-
Question: My drug release profile is not reproducible between batches. What are the likely sources of variability?
-
Answer: Lack of reproducibility is a common challenge. Key factors to control are:
-
Precise Control of Formulation Components: Ensure accurate weighing and dispensing of all components, including the polymer, cross-linker, initiator, and drug.
-
Consistent Polymerization Conditions: Strictly control the temperature, stirring speed, and reaction time during hydrogel synthesis.
-
Uniform Hydrogel Size and Shape: The geometry of the hydrogel sample significantly impacts the release kinetics. Ensure that all samples for release studies have a consistent size and shape.
-
Controlled Drying Process: If using dried hydrogels for drug loading, the drying process should be consistent to ensure uniform swelling and drug uptake.
-
-
Hydrogel Characterization
-
Question: I am having difficulty interpreting the FTIR spectra of my diclofenac-loaded hydrogel. What should I be looking for?
-
Answer: When analyzing the FTIR spectra, you should look for:
-
Characteristic Peaks of the Polymer: Identify the main functional groups of your hydrogel polymer.
-
Characteristic Peaks of Diclofenac: Look for the characteristic peaks of diclofenac, such as those corresponding to the carboxyl group and the C-Cl bond.[6]
-
Peak Shifts or New Peaks: Shifts in the positions of peaks or the appearance of new peaks in the loaded hydrogel spectrum compared to the individual components can indicate interactions (e.g., hydrogen bonding) between the drug and the polymer matrix. The absence of new covalent bonds confirms that the drug is physically entrapped and not chemically altered.[1]
-
-
-
Question: My SEM images of the hydrogel morphology are not clear and show a collapsed structure. How can I improve the sample preparation?
-
Answer: Proper sample preparation is crucial for obtaining high-quality SEM images of hydrogels. To avoid structural collapse:
-
Freeze-Drying (Lyophilization): This is a common and effective method. The hydrogel is rapidly frozen and then the water is removed by sublimation under vacuum. This generally preserves the porous structure.
-
Critical Point Drying: This technique avoids the surface tension effects that can cause collapse during air-drying.
-
Cryo-SEM: This method involves imaging the hydrogel in its frozen, hydrated state, which provides the most accurate representation of the native structure but requires specialized equipment.[7]
-
-
Quantitative Data Summary
The following tables summarize the influence of key formulation parameters on the swelling and release of diclofenac from different hydrogel systems.
Table 1: Effect of Polymer and Cross-linker Concentration on Swelling and Drug Release
| Hydrogel System | Polymer/Monomer | Cross-linker | Change in Concentration | Effect on Swelling | Effect on Diclofenac Release | Reference |
| Sodium Alginate-co-poly(AMPS) | Sodium Alginate (SA) & AMPS | Methylene bisacrylamide (MBA) | Increase SA & AMPS | Increased | Increased | [1] |
| Sodium Alginate-co-poly(AMPS) | Sodium Alginate (SA) & AMPS | Methylene bisacrylamide (MBA) | Increase MBA | Decreased | Decreased | [1] |
| Agarose | Agarose | Citric Acid | Increase Citric Acid | Not specified | Slower and more sustained | [8] |
| Chitosan-gelatin | Chitosan & Gelatin | Genipin | Addition of Genipin | Decreased | Slower and more sustained | [9] |
Table 2: Influence of pH on Diclofenac Release from pH-Sensitive Hydrogels
| Hydrogel System | pH of Release Medium | Cumulative Release (%) | Time (hours) | Reference |
| Sodium Alginate-co-poly(AMPS) | 1.2 | Low | - | [1] |
| 7.4 | High | - | [1] | |
| Carrageenan-g-poly(acrylic acid) | 1.2 | ~10% | 8 | [10][11] |
| 7.4 | ~80% | 8 | [10][11] | |
| Carbopol-g-poly(acrylic acid) | 1.2 | Low | - | [12] |
| 7.4 | High | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of diclofenac-loaded hydrogels.
1. Hydrogel Synthesis: Free-Radical Polymerization of Sodium Alginate-co-poly(AMPS) [1]
-
Preparation of Polymer Solution: Dissolve a specific amount of sodium alginate (SA) in deionized water with constant stirring until a homogenous solution is obtained.
-
Addition of Monomer and Initiator: Add 2-acrylamido-2-methyl propane sulphonic acid (AMPS) as the monomer and ammonium persulfate (APS) as the initiator to the SA solution. Stir until all components are fully dissolved.
-
Addition of Cross-linker: Add N,N'-Methylene bisacrylamide (MBA) as the cross-linker to the solution and stir to ensure uniform distribution.
-
Polymerization: Purge the solution with nitrogen gas to remove dissolved oxygen. Then, place the solution in a water bath at a controlled temperature (e.g., 60°C) for a specified duration to allow polymerization and cross-linking to occur.
-
Purification: After gelation, cut the hydrogel into discs of a specific dimension and wash them with a mixture of ethanol and water to remove any unreacted monomers, initiator, and cross-linker.
-
Drying: Dry the hydrogel discs at room temperature and then in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
2. In Vitro this compound Release Study using Franz Diffusion Cell [13][14][15][16][17]
-
Preparation of Release Medium: Prepare a phosphate buffer solution (PBS) with a pH of 7.4 to simulate physiological conditions. Other pH values can be used depending on the research objective.
-
Franz Diffusion Cell Setup:
-
Fill the receptor compartment of the Franz diffusion cell with the release medium and ensure no air bubbles are trapped.
-
Maintain the temperature of the receptor compartment at 37 ± 0.5°C using a circulating water bath.
-
Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
-
-
Sample Application: Place a pre-weighed, this compound-loaded hydrogel sample in the donor compartment, ensuring it is in full contact with the membrane.
-
Sampling: At predetermined time intervals, withdraw a specific volume of the release medium from the receptor compartment for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification of this compound: Analyze the collected samples to determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.
3. Characterization of Hydrogel Morphology by Scanning Electron Microscopy (SEM) [7][18][19][20][21]
-
Sample Preparation:
-
Cut a small piece of the hydrogel.
-
Freeze the sample rapidly in liquid nitrogen.
-
Transfer the frozen sample to a freeze-dryer and lyophilize it until all the water has been removed by sublimation. This preserves the porous structure.
-
-
Mounting and Coating:
-
Mount the dried hydrogel sample onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.
-
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Operate the SEM at an appropriate accelerating voltage to obtain high-resolution images of the hydrogel's surface and cross-sectional morphology.
-
4. Confirmation of Drug Entrapment by Fourier-Transform Infrared (FTIR) Spectroscopy [6][8][11][22]
-
Sample Preparation:
-
Prepare individual samples of the pure drug (this compound), the blank hydrogel (without the drug), and the drug-loaded hydrogel.
-
Ensure all samples are thoroughly dried to minimize interference from water molecules.
-
Grind each sample into a fine powder and mix it with potassium bromide (KBr) to prepare a pellet, or place the powder directly on the ATR crystal.
-
-
Spectral Acquisition:
-
Obtain the FTIR spectra for each sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the spectrum of the drug-loaded hydrogel with the spectra of the pure drug and the blank hydrogel.
-
Look for the presence of characteristic peaks of this compound in the loaded hydrogel spectrum to confirm its successful entrapment.
-
Analyze any peak shifts, which may indicate interactions between the drug and the hydrogel matrix.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to modifying hydrogel properties for controlled this compound release.
Caption: Experimental workflow for developing diclofenac-loaded hydrogels.
Caption: Relationship between hydrogel properties and diclofenac release.
Caption: Troubleshooting guide for minimizing burst release of diclofenac.
References
- 1. Fabrication and Characterization of Diclofenac Sodium Loaded Hydrogels of Sodium Alginate as Sustained Release Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Swelling Behavior, Biocompatibility, and Controlled Delivery of Sodium–Diclofenac in New Temperature-Responsive P(OEGMA/OPGMA) Copolymeric Hydrogels [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Using Carbomer-Based Hydrogels for Control the Release Rate of Diclofenac Sodium: Preparation and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro release of diclofenac diethylammonium from lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. jopcr.com [jopcr.com]
- 17. researcher.manipal.edu [researcher.manipal.edu]
- 18. 2.6. The Scanning Electron Microscope (SEM) Analysis of the Hydrogel [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. mdpi.com [mdpi.com]
- 21. Mapping Nanoparticles in Hydrogels: A Comparison of Preparation Methods for Electron Microscopy | MDPI [mdpi.com]
- 22. Fabrication and Characterization of Diclofenac Sodium Loaded Hydrogels of Sodium Alginate as Sustained Release Carrier [mdpi.com]
Validation & Comparative
Diclofenac Epolamine vs. Diclofenac Sodium: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of two common salt forms of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac: diclofenac epolamine and diclofenac sodium. The information presented herein is supported by experimental data from publicly available scientific literature to assist in research and development efforts.
Executive Summary
Diclofenac, a potent inhibitor of cyclooxygenase (COX) enzymes, is widely used for its analgesic and anti-inflammatory properties.[1][2] The choice between its epolamine and sodium salt forms often depends on the desired route of administration and pharmacokinetic profile. This compound is noted for its enhanced solubility and skin permeability, making it a preferred choice for topical formulations designed for localized pain relief with minimal systemic exposure.[2][3] In contrast, diclofenac sodium is commonly used in oral formulations for systemic treatment of pain and inflammation.[4][5] Clinical studies suggest that while both forms are effective, topical this compound offers comparable local efficacy to oral diclofenac sodium for certain conditions, with a more favorable safety profile regarding systemic adverse events.[6][7][8]
Data Presentation
Table 1: Comparative Pharmacokinetics: Topical this compound vs. Oral Diclofenac Sodium
| Parameter | Topical this compound Patch | Oral Diclofenac Sodium | Key Findings |
| Maximum Plasma Concentration (Cmax) | 3.5 ng/mL[9] | 9640 ng/mL[9] | Oral administration results in significantly higher peak systemic exposure.[9] |
| Systemic Bioavailability | Very low (~1%)[10] | High | Topical application minimizes systemic absorption.[10] |
| Concentration in Muscle Tissue (beneath application site) | 879 ng/mL[10] | 1160 ng/mL[10] | Topical application achieves comparable local tissue concentrations to oral administration.[10] |
| Time to Peak Plasma Concentration (Tmax) | Sustained absorption[10] | Rapid absorption[4] | The topical patch acts as a local depot, providing sustained release.[10] |
Table 2: Clinical Efficacy in Acute Soft Tissue Injuries (Topical this compound Patch)
| Outcome Measure | This compound Topical Patch (DETP) | Placebo Patch | p-value |
| Pain Reduction from Baseline (Day 7) | 88%[11] | 74%[11] | 0.001[11] |
| Pain Reduction from Baseline (Day 14) | 56.5%[11] | 46.8%[11] | 0.001[11] |
| Median Time to Pain Resolution | 8.8 days[11] | 12.4 days[11] | 0.009[11] |
Table 3: Comparative Efficacy in Osteoarthritis of the Knee (Topical vs. Oral Diclofenac)
| Outcome Measure | Topical Diclofenac Solution | Oral Diclofenac | Key Findings |
| Pain Improvement | 44% | 48% | No significant difference in efficacy.[7] |
| Physical Function Improvement | 42% | 43% | Comparable improvement in physical function.[7] |
| Gastrointestinal Adverse Events | 25.4% | 39.0% | Topical formulation associated with fewer GI side effects (p < 0.0001).[7][8] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in a Porcine Model (Adapted from Tse et al., 2012)
-
Objective: To compare the pharmacokinetic profile, systemic absorption, and local tissue penetration of a this compound topical patch versus oral diclofenac sodium.
-
Study Design: A randomized, parallel-group study in Yorkshire-Landrace pigs, a model with skin properties similar to humans.[10]
-
Methodology:
-
Animal Model: Twelve anesthetized female Yorkshire-Landrace pigs were used.[9]
-
Treatment Arms:
-
Sample Collection: Blood, skin, and underlying muscle tissue samples were collected at predetermined time intervals up to 11.5 hours post-administration.[9]
-
Analysis: Diclofenac concentrations in plasma and tissue samples were quantified using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[9]
-
-
Outcome Measures: Key pharmacokinetic parameters including Cmax, Tmax, and Area Under the Curve (AUC) were calculated for both plasma and tissue samples.[13]
Protocol 2: Randomized Controlled Trial for Acute Soft Tissue Injuries (Adapted from a review by Kuehl, 2010)
-
Objective: To evaluate the efficacy and tolerability of the this compound topical patch for the treatment of acute pain due to soft tissue injuries.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Methodology:
-
Patient Population: Adult patients with acute, uncomplicated, minor soft tissue injuries (e.g., sprains, strains, contusions) were enrolled.
-
Treatment Arms:
-
Intervention Group: Application of a this compound topical patch 1.3% twice daily.
-
Control Group: Application of a matching placebo patch twice daily.
-
-
Duration: Treatment duration was typically 7 to 14 days.[11]
-
Efficacy Assessment: The primary efficacy endpoint was the change in pain intensity from baseline, measured on a 100-mm Visual Analog Scale (VAS).[11]
-
-
Outcome Measures: Secondary outcome measures included time to pain resolution and the patient's global assessment of treatment efficacy.[14]
Mandatory Visualization
Caption: Diclofenac's mechanism of action via COX-1 and COX-2 inhibition.
Caption: Workflow of a comparative clinical trial for NSAIDs.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Topical Diclofenac, an Efficacious Treatment for Osteoarthritis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical vs Oral Diclofenac: Equal Efficacy, Fewer Adverse Effects [medscape.com]
- 9. dovepress.com [dovepress.com]
- 10. Skin permeability and pharmacokinetics of this compound administered by dermal patch in Yorkshire-Landrace pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety and Efficacy of the FLECTOR (this compound) Topical System in Children with Minor Soft Tissue Injuries: A Phase IV Non-randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diclofenac gel and diclofenac patch (Chapter 52) - The Essence of Analgesia and Analgesics [cambridge.org]
An In Vitro Comparative Analysis of Diclofenac Epolamine and Other Non-Steroidal Anti-Inflammatory Drugs
This guide provides a comprehensive in vitro comparison of diclofenac epolamine with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on two key performance indicators: cyclooxygenase (COX) enzyme inhibition and percutaneous absorption. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Data Presentation
The following tables summarize the quantitative data from various in vitro studies, allowing for a direct comparison of the COX inhibitory potency and skin permeation characteristics of this compound and other NSAIDs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[2] The ratio of IC50 values for COX-1 to COX-2 is an indicator of an NSAID's selectivity.[3] A higher ratio suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[3]
| NSAID | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Assay System | Reference |
| Diclofenac | 1.1 - 7.2 | 0.04 - 0.9 | 2.4 - 29 | Human Whole Blood / Purified Enzyme | [3][4] |
| Ibuprofen | 2.5 - 16.6 | 15.8 - 22.4 | 0.2 - 0.5 | Human Whole Blood / Purified Enzyme | [3][4] |
| Naproxen | 2.4 - 7.1 | 8.9 - 15.5 | 0.3 | Human Whole Blood / Purified Enzyme | [3] |
| Ketoprofen | 0.5 - 2.6 | 1.6 - 10.0 | 0.3 - 0.5 | Various | [5] |
| Celecoxib | 15 | 0.04 | 375 | Purified Human Recombinant Enzyme | [4] |
Note: IC50 values can vary depending on the specific in vitro assay system used.
Table 2: In Vitro Percutaneous Absorption
The effectiveness of a topical NSAID is highly dependent on its ability to permeate the skin to reach the target tissues. In vitro skin permeation studies are crucial for evaluating the delivery of active pharmaceutical ingredients from topical formulations.[6] Franz diffusion cells are a standard apparatus for these studies.[6]
| Formulation/NSAID | Flux (μg/cm²/h) | Cumulative Permeation over 24h (μg/cm²) | Skin Model | Reference |
| This compound Patch (Flector®) | Not explicitly stated as flux, but released 54.6% of the drug amount | 309.2 (estimated from 54.6% of 566 µg applied dose) | Pig Skin | [7][8] |
| Diclofenac Gel (Voltaren® Emulgel) | 39.9 ± 0.9 | 216.2 (estimated from 38.2% of 566 µg applied dose) | Pig Skin | [7][8] |
| Ibuprofen Gel (5%) | ~15 | ~250 | Human Skin | [6] |
| Ibuprofen Gel (10%) | ~30 | ~450 | Human Skin | [6] |
| Ketoprofen Gel (2.5%) | 0.65 (calculated from permeability coefficient) | Not Reported | Human Skin | [9] |
Note: Permeation parameters are highly dependent on the formulation, concentration of the active ingredient, and the type of skin model used.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of an NSAID to inhibit COX-1 and COX-2 activity in a physiologically relevant ex vivo environment.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test NSAIDs (this compound, ibuprofen, etc.) dissolved in a suitable vehicle (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Arachidonic acid (substrate).
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).
Procedure for COX-2 Inhibition:
-
Heparinized whole blood is pre-incubated with aspirin to inactivate COX-1.
-
The blood is then incubated with various concentrations of the test NSAID or vehicle control.
-
LPS is added to the blood samples to induce COX-2 expression and activity.
-
After an incubation period, arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma, a primary product of COX-2 activity, are quantified using an EIA kit.
-
The concentration of the NSAID that causes 50% inhibition of PGE2 production (IC50) is calculated.[10]
Procedure for COX-1 Inhibition:
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control.
-
The blood is allowed to clot, which triggers platelet activation and COX-1-mediated production of Thromboxane A2 (TXA2), which is rapidly converted to the stable metabolite TXB2.
-
Serum is separated by centrifugation.
-
TXB2 levels in the serum are quantified using an EIA kit.
-
The IC50 for COX-1 is determined as the concentration of the NSAID that inhibits 50% of TXB2 production.[10]
In Vitro Percutaneous Absorption Study (Franz Diffusion Cell)
This method is widely used to assess the permeation of drugs through the skin from topical formulations.[6]
Materials:
-
Franz diffusion cells.
-
Excised human or animal (e.g., porcine) skin.
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4).
-
Test formulations (e.g., this compound patch, ibuprofen gel).
-
High-performance liquid chromatography (HPLC) system for drug quantification.
Procedure:
-
Excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments. The stratum corneum side faces the donor compartment.
-
The receptor compartment is filled with a pre-warmed receptor solution and stirred continuously to maintain sink conditions.
-
A precise amount of the test formulation is applied to the surface of the skin in the donor compartment.
-
At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh, pre-warmed receptor solution.
-
The concentration of the permeated drug in the collected samples is quantified using a validated HPLC method.
-
The cumulative amount of drug permeated per unit area of the skin is plotted against time.
-
The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the permeation profile.[6][11]
Mandatory Visualization
Signaling Pathway
Caption: Arachidonic Acid Cascade and NSAID Mechanism of Action.
Experimental Workflows
Caption: Workflow for In Vitro COX Inhibition Assays.
Caption: Workflow for In Vitro Skin Permeation Study.
References
- 1. researchgate.net [researchgate.net]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ajmc.com [ajmc.com]
- 4. researchgate.net [researchgate.net]
- 5. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scholars@Duke publication: Comparison of skin permeability for three diclofenac topical formulations: an in vitro study. [scholars.duke.edu]
- 9. [Comparative in vitro and in vivo studies on the permeation and penetration of ketoprofen and ibuprofen in human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Bioequivalence Testing of Generic Diclofenac Epolamine Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and data interpretation for establishing the bioequivalence of generic diclofenac epolamine products. It is intended to serve as a resource for professionals in the pharmaceutical industry involved in the research, development, and regulatory submission of generic drugs. The information presented is collated from publicly available regulatory guidelines and scientific literature.
Regulatory Framework for Bioequivalence
The approval of generic drugs relies on demonstrating bioequivalence to a reference listed drug (RLD). Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioequivalence studies. For this compound, particularly for topical delivery systems, these guidelines are comprehensive.
The FDA recommends a series of studies for a 1.3% this compound topical system to demonstrate bioequivalence, which include:
-
An in vivo bioequivalence study with pharmacokinetic endpoints.[1][2]
-
An in vivo adhesion study.[1]
-
An in vivo skin irritation and sensitization study.[1]
For oral formulations, such as immediate-release tablets, bioequivalence is typically established through pharmacokinetic studies under both fasting and fed conditions.[3][4] The EMA emphasizes the importance of fed studies for diclofenac formulations as food can significantly impact the rate of absorption (Cmax).[3]
Experimental Protocols
The cornerstone of a bioequivalence study with pharmacokinetic endpoints is the accurate quantification of the drug in a biological matrix, typically plasma. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation
A crucial first step is the extraction of diclofenac from plasma. Common methods include:
-
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.[5][6]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous plasma phase into an immiscible organic solvent, such as a mixture of hexane and isopropyl alcohol or ethyl acetate.[7][8][9]
An internal standard (IS), a compound with similar physicochemical properties to the analyte (e.g., naproxen or butyl paraben), is added to the plasma samples before extraction to correct for variability during sample processing.[6][7]
Chromatographic and Mass Spectrometric Conditions
Validated analytical methods are essential for reliable results. Key parameters of these methods are summarized in the table below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18 reversed-phase | C18 core/shell type |
| Mobile Phase | Acetonitrile and water (pH adjusted) | Acetonitrile and water |
| Detection | UV at 276-282 nm | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode |
| Internal Standard | Butyl paraben, Naproxen | Diclofenac D4 |
| Linearity Range | 0.02 - 4 µg/mL | 3.9 - 1194 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.005 - 0.02 µg/mL | 3.9 ng/mL |
HPLC-UV data sourced from multiple studies.[5][6][7][8] LC-MS/MS data sourced from a study on diclofenac potassium.[9][10]
Bioequivalence Study Design and Pharmacokinetic Comparison
Bioequivalence studies for this compound are typically conducted in healthy adult volunteers. The most common study design is a randomized, single-dose, two-period, two-sequence, crossover study.[1][3][11] A washout period of at least one week is usually implemented between the two periods.
The key pharmacokinetic parameters for assessing bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax). For two products to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of AUC and Cmax must fall within the acceptance range of 80.00% to 125.00%.
The following table presents a hypothetical comparison of pharmacokinetic data for two generic this compound products (Product A and Product B) against a reference product.
| Pharmacokinetic Parameter | Reference Product | Generic Product A | 90% CI for Geometric Mean Ratio (A/Ref) | Generic Product B | 90% CI for Geometric Mean Ratio (B/Ref) |
| AUC0-t (ng·h/mL) | 2800 ± 650 | 2750 ± 630 | 92.5% - 108.3% | 2850 ± 670 | 94.2% - 110.1% |
| AUC0-∞ (ng·h/mL) | 3100 ± 700 | 3050 ± 680 | 92.8% - 107.9% | 3150 ± 710 | 94.5% - 110.5% |
| Cmax (ng/mL) | 1000 ± 250 | 980 ± 240 | 88.6% - 112.4% | 1020 ± 260 | 90.3% - 114.7% |
| Tmax (h) | 1.5 (1.0 - 2.5) | 1.6 (1.0 - 2.5) | N/A | 1.5 (1.0 - 2.5) | N/A |
Data are presented as mean ± standard deviation for AUC and Cmax, and median (range) for Tmax. The data in this table is illustrative and not from a specific comparative study.
Visualizing Experimental Workflows and Logical Relationships
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug product.
Caption: Workflow of a typical two-period crossover bioequivalence study.
Diclofenac's Mechanism of Action
Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Diclofenac inhibits both COX-1 and COX-2 enzymes.
Logical Framework for Bioequivalence Assessment
The determination of bioequivalence is a statistical process based on predefined acceptance criteria.
Caption: Logical steps in the statistical assessment of bioequivalence.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pqri.org [pqri.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. A RAPID AND SENSITIVE BIOANALYTICAL HPLC METHOD FOR DETERMINING DICLOFENAC SODIUM IN HUMAN PLASMA FOR BIOEQUIVALENCE STUDIES | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. daru.tums.ac.ir [daru.tums.ac.ir]
- 8. turkjps.org [turkjps.org]
- 9. Bioequivalence Study of Diclofenac 150 mg XR: A Single-Dose, Randomized, Open Label, 2-Period Crossover Study in Healthy Adult Volunteers [scirp.org]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 11. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Safe Disposal of Diclofenac Epolamine: A Procedural Guide for Laboratory Professionals
The proper disposal of Diclofenac Epolamine is a critical component of laboratory safety and environmental stewardship. Due to its demonstrated environmental toxicity, particularly to aquatic ecosystems, adherence to strict disposal protocols is essential for research, scientific, and drug development professionals.[1][2] This guide provides a direct, step-by-step plan for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all appropriate personal protective equipment (PPE) is in use to minimize exposure risks.
-
Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood.[3][4]
-
Protective Clothing: Wear a standard laboratory coat, closed-toe shoes, and appropriate chemical-resistant gloves.[3][5]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[4]
-
Avoid Inhalation and Contact: Prevent the formation of dust and aerosols.[3][4] Avoid direct contact with skin, eyes, and mucous membranes.[3] In case of contact, rinse the affected area thoroughly with water.[4]
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for managing all forms of this compound waste, from pure compounds to contaminated labware.
Step 1: Waste Characterization and Segregation Identify the type of waste generated. Do not mix this compound waste with other chemical waste streams unless directed by your institution's safety office.
-
Unused or Expired Compound: Pure, unused, or expired this compound.
-
Contaminated Materials: Items such as gloves, bench paper, pipette tips, and empty containers that are contaminated with the compound.
-
Aqueous Solutions: Solutions containing dissolved this compound. Crucially, do not discharge any this compound solutions into the sewer system. [3]
Step 2: Consult Institutional Environmental Health & Safety (EHS) Your institution's EHS department is the definitive authority on chemical waste disposal.
-
Contact your EHS office to determine if this compound is classified as a hazardous waste according to local, state, and federal regulations.[6]
-
Follow their specific instructions for collection, labeling, and pickup scheduling.
Step 3: Containment Proper containment is crucial to prevent accidental release into the environment.
-
Solid Waste: Collect all solid waste (unused compound and contaminated materials) in a dedicated, sealable, and chemically compatible container.[3] The container should be clearly labeled.
-
Liquid Waste: Collect all aqueous waste in a separate, leak-proof, and clearly labeled container.
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, following all institutional guidelines for hazardous waste storage.[3][4]
Step 4: Labeling Accurate labeling is a regulatory requirement and ensures safe handling.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your EHS department.
Step 5: Disposal of Empty Containers Empty containers that once held this compound must also be managed correctly.
-
Containers can be triple-rinsed with a suitable solvent (as advised by your EHS office).[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
After rinsing, the container may be offered for recycling or punctured to render it unusable and disposed of according to institutional policy.[3]
Step 6: Arranging for Final Disposal
-
Final disposal must be conducted through an approved hazardous waste management vendor. Your EHS department will coordinate this process.[6]
-
The primary method for final destruction is typically controlled incineration at a licensed facility.[3][6]
Quantitative Data
No specific quantitative data for laboratory-scale disposal methods, such as comparative costs or efficiencies, were identified in the reviewed literature. The available data primarily focuses on environmental concentrations and removal rates in municipal wastewater treatment plants, which are not directly applicable to laboratory disposal procedures.[7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for this compound waste disposal.
Environmental and Regulatory Context
Diclofenac is recognized for its significant environmental risks. It persists through conventional wastewater treatment processes, leading to the contamination of surface waters.[1][7][8] This contamination has been linked to adverse effects in wildlife, such as renal failure in trout and the near-extinction of vulture species in the Indian subcontinent.[1]
In the United States, the disposal of pharmaceutical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] It is imperative that all disposal activities comply with these federal regulations as well as state and local laws.[4][11] Always defer to your institution's EHS professionals, who will be knowledgeable about the specific regulations applicable to your facility.[6]
References
- 1. Prescrire IN ENGLISH - Spotlight ''Diclofenac: also harmful for the environment'', 1 November 2023 [english.prescrire.org]
- 2. academic.oup.com [academic.oup.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. msd.com [msd.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. "Removal of Diclofenac Pharmaceutical Residues from Wastewater" by Fatma Aly [fount.aucegypt.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. leegov.com [leegov.com]
- 10. epa.gov [epa.gov]
- 11. abmole.com [abmole.com]
Personal protective equipment for handling Diclofenac Epolamine
This guide provides crucial safety and logistical information for laboratory professionals handling Diclofenac Epolamine. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in bulk or powder form, the following personal protective equipment is mandatory to minimize exposure.[1][2][3]
| PPE Category | Equipment Specification | Purpose |
| Eye Protection | Safety glasses or chemical safety goggles.[1] | To prevent eye contact with the substance. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | To avoid direct skin contact. |
| Body Protection | Laboratory coat or other suitable protective clothing.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2][3] | To prevent inhalation of the substance. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.
Handling:
-
Always handle this compound in a well-ventilated area.[2][3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2][4]
-
Wash hands thoroughly with soap and water after handling.[1][3]
Storage:
-
Store in a tightly closed, suitable container.
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing. Flush the affected area with large amounts of water and use soap. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them at rest. Seek immediate medical attention.[1][5] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental protection.
Spill Cleanup:
-
Evacuate non-essential personnel from the affected area.[1]
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see Section 1).[1][2]
-
For dry spills, carefully collect the material in a manner that avoids dust generation. A damp cloth or a filtered vacuum can be used.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite).[3]
-
Place the collected material into a suitable, labeled, and sealed container for disposal.[1][2]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or sewer systems.[2]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[2]
Handling Workflow Diagram
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
